Product packaging for 2-Phenylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 4105-21-9)

2-Phenylimidazo[1,2-a]pyridine

Cat. No.: B181562
CAS No.: 4105-21-9
M. Wt: 194.23 g/mol
InChI Key: KDHWCFCNNGUJCP-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Research

The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure". This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. The core structure, consisting of a pyridine (B92270) ring fused to an imidazole (B134444) ring, provides a versatile template for the development of molecules with a wide array of therapeutic properties.

Historically, the synthesis of the imidazo[1,2-a]pyridine core has been a subject of extensive research, with numerous synthetic routes being developed and refined over the decades. These methods often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction that has been adapted and optimized to produce a diverse library of derivatives. The inherent chemical properties of this scaffold, including its aromaticity and the presence of multiple nitrogen atoms, make it an attractive target for synthetic chemists.

The significance of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in several commercially successful drugs. These include zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and alpidem (B1665719), an anxiolytic agent. The broad spectrum of biological activities associated with this scaffold is extensive, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects. This wide-ranging bioactivity has cemented the imidazo[1,2-a]pyridine framework as a cornerstone in the field of medicinal chemistry research.

Prevalence of 2-Phenylimidazo[1,2-a]pyridine and its Analogs in Scientific Literature and Patents

The specific derivative, this compound, has emerged as a particularly prevalent and frequently studied member of this chemical family. A vast body of scientific literature is dedicated to the synthesis, characterization, and application of this compound and its analogs. PubChem, a comprehensive database of chemical substances, lists numerous synonyms and identifiers for this compound, indicating its widespread presence in chemical and biological research. researchgate.netnih.gov

The synthesis of this compound itself is often used as a model reaction in educational and research settings to demonstrate the preparation of bridged N-heterocycles. ed.govscielo.br Straightforward and efficient synthetic methods, including one-pot procedures, have been developed to produce this compound in high yields. tandfonline.comrsc.org

The significance of this compound and its derivatives is further highlighted by the considerable number of patents filed for their various applications. These patents cover a wide range of potential uses, from their role as imaging agents for neurological disorders to their application as modulators of various enzymes and receptors. researchgate.netresearchgate.netnih.gov For instance, certain derivatives have been patented for their potential in imaging tau aggregates in Alzheimer's disease. researchgate.net This demonstrates the perceived commercial and therapeutic value of this class of compounds.

The table below summarizes a selection of research findings on the synthesis and biological evaluation of this compound derivatives, illustrating the breadth of investigation into this compound.

Research AreaKey Findings
Synthesis Straightforward synthesis from 2-aminopyridine (B139424) and α-bromoacetophenone. tandfonline.com
One-pot, multicomponent reactions for efficient production. rsc.org
Mechanochemical synthesis as a green chemistry approach. tandfonline.com
Medicinal Chemistry Derivatives show high affinity for benzodiazepine (B76468) receptors. nih.gov
Studied as potential melatonin (B1676174) receptor ligands. mdpi.com
Investigated for anticancer activity against various cell lines. Current time information in Milan, IT.
Imaging Patented as potential imaging agents for neurodegenerative diseases. researchgate.net

Overview of Research Trajectories for this compound in Contemporary Chemical Science

Current research on this compound is following several exciting trajectories, expanding its applications beyond traditional medicinal chemistry into materials science and advanced synthetic methodologies.

One of the most active areas of research is the development of novel, more efficient, and environmentally benign synthetic methods for the functionalization of the this compound core. Recent studies have explored visible-light-induced C-H functionalization, which offers a greener alternative to traditional cross-coupling reactions. mdpi.comicsr.in These methods allow for the direct introduction of various functional groups onto the imidazo[1,2-a]pyridine scaffold with high regioselectivity. Additionally, iron-catalyzed reactions are being investigated for the synthesis of complex derivatives, providing a more sustainable approach compared to methods relying on precious metal catalysts. nih.govrsc.org

In the realm of materials science, this compound derivatives are being explored for their unique photophysical properties. Researchers have developed solid-state luminescent dyes based on this scaffold that exhibit a wide range of emission colors, from blue to red. rsc.org These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, derivatives of this compound have been designed as fluorescent chemosensors for the selective detection of metal ions, such as Cu(II). tandfonline.comresearchgate.net The compound has also been immobilized on mesoporous silica (B1680970) to create effective adsorbents for heavy metal removal from aqueous solutions. mdpi.com

In medicinal chemistry, the focus remains on designing and synthesizing novel this compound analogs with enhanced potency and selectivity for various biological targets. Current investigations include their development as high-affinity ligands for peripheral benzodiazepine receptors, which may have implications for the treatment of neurological and psychiatric disorders. nih.govnih.gov The scaffold also continues to be a valuable platform for the development of potential anticancer agents and ligands for other important receptor systems. researchgate.net

The following table highlights some of the contemporary research directions for this compound:

Research TrajectoryRecent Developments
Advanced Synthesis Visible-light-induced C-H functionalization. mdpi.comicsr.in
Iron-catalyzed cross-dehydrogenative coupling reactions. nih.govrsc.org
Materials Science Solid-state luminescent dyes with tunable emission colors. rsc.org
Fluorescent chemosensors for metal ion detection. tandfonline.comresearchgate.net
Functionalized adsorbents for environmental remediation. mdpi.com
Medicinal Chemistry High-affinity ligands for peripheral benzodiazepine receptors. nih.govnih.gov
Development of novel anticancer agents. researchgate.net
Exploration as ligands for various G-protein coupled receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B181562 2-Phenylimidazo[1,2-a]pyridine CAS No. 4105-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWCFCNNGUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276799
Record name 2-phenylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-21-9
Record name 4105-21-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenylimidazo 1,2 a Pyridine and Its Derivatives

Conventional Cyclization Approaches for Imidazo[1,2-a]pyridine (B132010) Core Formation

Traditional methods for synthesizing the imidazo[1,2-a]pyridine nucleus have been well-established and are still widely employed due to their reliability and simplicity. These approaches typically involve the cyclization of a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon.

Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

The most common and classical method for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds. sciforum.netmdpi.comsci-hub.stresearchgate.net This reaction, often referred to as the Tschitschibabin synthesis, is a versatile and straightforward approach to this heterocyclic system. bio-conferences.org The reaction is believed to proceed through the initial nucleophilic attack of the pyridine (B92270) ring nitrogen onto the carbon bearing the halogen, followed by intramolecular cyclization and dehydration. sci-hub.stscielo.br

2-Bromoacetophenone (B140003) and its substituted derivatives are frequently used α-halocarbonyl compounds in the synthesis of 2-phenylimidazo[1,2-a]pyridines. scielo.brprepchem.comarkat-usa.org The reaction of 2-aminopyridine with 2-bromoacetophenone provides a direct route to the 2-phenyl-substituted imidazo[1,2-a]pyridine core. scielo.brprepchem.com Various substituted phenacyl bromides, including those with electron-donating and electron-withdrawing groups, have been successfully employed to generate a library of 2-aryl-imidazo[1,2-a]pyridines. royalsocietypublishing.org While α-bromoketones are common, α-chloroketones can also be used. researchgate.netbio-conferences.org However, a limitation of this method can be the lachrymatory nature and limited commercial availability of some α-halocarbonyl compounds. sciforum.netmdpi.comnih.gov

Mechanochemical methods, such as manual grinding or vortex mixing, have been developed as environmentally friendly alternatives for the reaction between 2-aminopyridine and 2-bromoacetophenone, affording 2-phenylimidazo[1,2-a]pyridine in good yields without the need for a solvent. scielo.br Additionally, catalyst- and solvent-free conditions have been reported, where heating a mixture of 2-aminopyridine and α-bromoacetophenone at 60 °C yields the product in high efficiency. scielo.br

Table 1: Examples of this compound Synthesis using 2-Bromoacetophenone Derivatives

2-Aminopyridine Derivative 2-Bromoacetophenone Derivative Reaction Conditions Yield (%) Reference
2-Aminopyridine 2-Bromoacetophenone Manual grinding, 30 min 77 scielo.br
2-Aminopyridine 2-Bromoacetophenone Vortex mixing, 700 rpm, 10 min Not specified scielo.br
2-Aminopyridine 2-Bromoacetophenone Chloroform (B151607), reflux, 2 h Not specified prepchem.com
2-Aminopyridine Phenacyl bromide DBU, CHCl₃, room temp. 80 royalsocietypublishing.org
2-Aminopyridine Phenacyl bromide DBU, aqueous ethanol (B145695), room temp. 94 royalsocietypublishing.orgroyalsocietypublishing.org
Substituted 2-aminopyridines Substituted phenacyl bromides DBU, aqueous ethanol, room temp. 65-94 royalsocietypublishing.orgroyalsocietypublishing.org
2-Aminopyridine α-Bromoacetophenone Neat, 60 °C, 20 min 91 scielo.br

The presence of a base is often crucial for facilitating the cyclocondensation reaction between 2-aminopyridines and α-halocarbonyl compounds. Bases are used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. bio-conferences.org

Sodium bicarbonate (NaHCO₃) is a commonly used mild base in these reactions. bio-conferences.orgarkat-usa.orgrsc.orgrsc.org It has been shown to be effective in promoting the synthesis of imidazo[1,2-a]pyridines under various conditions, including in aqueous media. rsc.orgrsc.org In some protocols, sodium bicarbonate is the optimal base catalyst for the condensation of 2-aminonicotinic acid with chloroacetaldehyde (B151913) in ethanol. bohrium.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has also been effectively employed as a catalyst for this transformation. royalsocietypublishing.orgroyalsocietypublishing.orgrsc.org The use of DBU can lead to high yields of 2-arylimidazo[1,2-a]pyridines at room temperature, often in environmentally friendly solvent systems like aqueous ethanol. royalsocietypublishing.orgroyalsocietypublishing.org The reaction is tolerant to a variety of functional groups on both the 2-aminopyridine and the phenacyl bromide. royalsocietypublishing.org

Other bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) have also been utilized. rsc.orgresearchgate.netacs.org The choice of base can influence the reaction rate and yield, and optimization is often necessary for a specific set of substrates.

Utilization of 2-Bromoacetophenone and Related Derivatives

Reactions with α-Diazoketones and α-Tosyloxyketones

To overcome the limitations associated with α-haloketones, alternative reagents such as α-diazoketones and α-tosyloxyketones have been explored for the synthesis of imidazo[1,2-a]pyridines. royalsocietypublishing.orgroyalsocietypublishing.orgscielo.br

The reaction of α-diazoketones with 2-aminopyridines in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst provides the corresponding 2-substituted imidazo[1,2-a]pyridines in excellent yields. researchgate.netrsc.org Rhodium(II) acetate (B1210297) has also been found to be an effective catalyst for this transformation. researchgate.net

α-Tosyloxyketones, which can be generated in situ from ketones, react with 2-aminopyridines to afford imidazo[1,2-a]pyridines. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgscielo.brrsc.org This reaction can be efficiently carried out in ionic liquids, which can accelerate the reaction compared to conventional organic solvents. nih.govthieme-connect.com For instance, the synthesis of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (B1298765) and 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) was achieved in high yields using [hydroxy(tosyloxy)iodo]benzene (B1195804) and 2-aminopyridine in an ionic liquid. nih.gov

Condensation with Arylglyoxal Hydrates

Arylglyoxal hydrates serve as another alternative to α-halocarbonyl compounds for the synthesis of the imidazo[1,2-a]pyridine core. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.net A one-pot, two-step procedure has been developed for the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides starting from arylglyoxal hydrates, 2-aminopyridines, and sulfonamides, using zinc chloride as a catalyst. researchgate.net Furthermore, a catalyst-free method involving the reaction of arylglyoxal monohydrates, 2-aminopyridines, and barbituric acids in water has been reported to produce functionalized imidazo[1,2-a]pyridines. researchgate.net In some instances, the reaction between this compound and glyoxal (B1671930) in acetic acid can lead to dicarbonyl imidazoheterocycles. nih.gov

Multicomponent Reactions (MCRs) for Diversified Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. sciforum.netbio-conferences.orgresearchgate.netmdpi.com These reactions offer advantages such as high atom economy, convergence, and the ability to generate diverse molecular scaffolds. sciforum.netmdpi.com

One of the most prominent MCRs for the synthesis of imidazo[1,2-a]pyridine-3-amines is the Groebke-Blackburn-Bienaymé reaction (GBBR). sciforum.netmdpi.commdpi.com This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. sciforum.netmdpi.com Green and efficient protocols for the GBBR have been developed using catalysts like ammonium (B1175870) chloride in ethanol at room temperature. sciforum.net

Other three-component reactions for the synthesis of imidazo[1,2-a]pyridines include:

The reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation, catalyzed by scandium triflate. bio-conferences.org

The copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgresearchgate.net

The reaction of arylglyoxal monohydrates, aromatic amines, and 2-aminopyridines under microwave irradiation with a catalytic amount of molecular iodine. researchgate.net

A domino A³-coupling reaction catalyzed by a Cu(II)-ascorbate system in an aqueous micellar medium. researchgate.net

These MCRs provide access to a wide range of substituted imidazo[1,2-a]pyridines, including those with functionalities that are difficult to introduce using conventional methods.

Three-Component Reactions Involving 2-Aminopyridines, Aldehydes, and Alkynes

A significant and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives involves a three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne. This approach, often catalyzed by copper, provides a direct route to a diverse range of these heterocyclic compounds. bio-conferences.orgsciforum.net One such method employs a copper(II)-ascorbate catalytic system in an aqueous micellar medium, which facilitates a domino A³-coupling reaction. researchgate.net This process involves the in situ generation of a dynamic Cu(II)/Cu(I) catalyst from the mixture of CuSO4 and sodium ascorbate, leading to a 5-exo-dig cycloisomerization to produce imidazo[1,2-a]pyridines in good yields. researchgate.net

Another variation of this three-component synthesis utilizes a recyclable bimetallic Cu–Mn spinel oxide catalyst in an aqueous medium. rsc.org This domino reaction also proceeds via a three-component coupling of 2-aminopyridines, aldehydes, and alkynes, followed by 5-exo-dig cycloisomerization, offering an environmentally friendly and efficient protocol. rsc.org The use of CuI as a catalyst, sometimes in conjunction with a co-catalyst like NaHSO₄·SiO₂, has also been reported for the synthesis of imidazo[1,2-a]pyridines through this domino reaction. beilstein-journals.org Furthermore, Cu/nano ZnAl2O4 has been developed and used for the three-component coupling of aromatic aldehydes, 2-aminopyridine, and phenylacetylene (B144264) to synthesize imidazo[1,2-a]pyridines. researchgate.net

The Groebke-Blackburn-Bienaymé (GBB-3CR) reaction is another versatile multicomponent approach for synthesizing imidazo[1,2-a]pyridines. sciforum.netmdpi.com This reaction typically involves a 2-aminoazine, an aldehyde, and an isocyanide. sciforum.net A green variation of the GBB-3CR uses an ammonium chloride catalyst in ethanol at room temperature to produce novel imidazo[1,2-a]pyridines in moderate to good yields. sciforum.net

Table 1: Examples of Three-Component Reactions for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Catalyst/Conditions Reactants Product Type Yield Reference
Cu(II)/ascorbate, SDS, water 2-Aminopyridines, Aldehydes, Alkynes Imidazo[1,2-a]pyridines Good researchgate.net
Cu–Mn spinel oxide, water 2-Aminopyridines, Aldehydes, Alkynes Imidazo[1,2-a]pyridines Good rsc.org
CuI, NaHSO₄·SiO₂ 2-Aminopyridines, Aldehydes, Alkynes Imidazo[1,2-a]pyridines Moderate to Good beilstein-journals.org
Ammonium chloride, EtOH, RT 2-Aminopyridine, Benzaldehyde (B42025), 2-isocyano-1-morpholino-3-phenylpropan-1-one Imidazo[1,2-a]pyridine-3-amine analogue 10-76% sciforum.net
Cu/SiO₂ 2-Aminopyridine, Benzaldehyde, Phenylacetylene 3-Benzyl-2-phenylimidazo[1,2-a]pyridine 68% scielo.br
Reactions with Carbonyls and Nitroalkanes

The synthesis of imidazo[1,2-a]pyridines can also be achieved through reactions involving carbonyl compounds and nitroalkanes. An iron(III)-catalyzed one-pot, three-component cross-coupling nitration reaction of 2-aminopyridines, aldehydes, and nitroalkanes provides a straightforward route to imidazo[1,2-a]pyridine derivatives. researchgate.net This method demonstrates good functional-group tolerance and yields products in moderate to good yields. researchgate.net

Another approach involves the reaction of 2-aminopyridines with nitroolefins. A copper-catalyzed one-pot procedure using air as the oxidant enables the synthesis of various imidazo[1,2-a]pyridines from these starting materials. organic-chemistry.org Furthermore, an iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine leads to the formation of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org

Table 2: Synthesis of Imidazo[1,2-a]pyridines from Carbonyls and Nitroalkanes

Catalyst/Reagents Reactants Product Type Yield Reference
Iron(III) 2-Aminopyridines, Aldehydes, Nitroalkanes Imidazo[1,2-a]pyridine derivatives Moderate to Good researchgate.net
Copper, Air 2-Aminopyridines, Nitroolefins Imidazo[1,2-a]pyridines Not specified organic-chemistry.org
Iron 2-Aminopyridine, Nitroalkene 2-Nitro-3-arylimidazo[1,2-a]pyridines Not specified organic-chemistry.org
Inclusion of Imidazoline-2,4,5-trione Derivatives

A notable multicomponent reaction for the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines involves the use of imidazoline-2,4,5-trione derivatives. bio-conferences.orgresearchgate.net This solvent-free method combines 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-trione at elevated temperatures (200°C) to produce the desired products in high yields. bio-conferences.orgresearchgate.net This approach is highlighted for its efficiency and represents a significant improvement over traditional synthetic techniques. bio-conferences.org

Transition Metal-Catalyzed Synthetic Strategies for this compound

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the imidazo[1,2-a]pyridine core, particularly for aryl substitution. The direct C-H arylation of imidazo[1,2-a]pyridines with aryl halides is a prominent strategy. For instance, palladium-catalyzed direct arylation at the C3-position has been described using both conventional heating and microwave irradiation. researchgate.net This method has been investigated for its compatibility with bromo or chloro substituents at the 6-position. researchgate.net

A ligand-free palladium-catalyzed synthesis has been developed for the reaction between imidazo[1,2-a]pyridine derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation, yielding 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives in good to excellent yields. rsc.orgnih.gov This protocol is noted for its short reaction times and high yields. rsc.orgnih.gov

Furthermore, a highly regioselective palladium-catalyzed arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides has been developed, providing a route to a variety of substituted imidazo[1,2-a]pyridine core π-systems. rsc.org Palladium-catalyzed tandem cyclization of imidazo[1,2-a]pyridines with 2-chlorobenzaldehydes via C–H arylation and acylation has also been reported for the synthesis of novel polycyclic scaffolds. acs.org In some cases, bimetallic Pd–Fe3O4 heterodimer nanocrystals have been used as a catalyst for the C3-selective arylation of imidazo[1,2-a]pyridine with various aryl bromides. researchgate.net

Table 3: Palladium-Catalyzed Arylation of Imidazo[1,2-a]pyridines

Catalyst/Conditions Reactants Product Type Yield Reference
Palladium catalyst, conventional heating/microwave Imidazo[1,2-a]pyridines, Aryl halides 3-Arylimidazo[1,2-a]pyridines Not specified researchgate.net
Ligand-free Palladium, microwave Imidazo[1,2-a]pyridine derivatives, 4-Bromo-2,2-dialkyl-substituted 2H-chromenes 3-(2,2-Dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives Good to Excellent rsc.orgnih.gov
Palladium catalyst Substituted imidazo[1,2-a]pyridines, Aryl chlorides Substituted imidazo[1,2-a]pyridine core π-systems Not specified rsc.org
Palladium catalyst, Air Imidazo[1,2-a]pyridines, 2-Chlorobenzaldehydes 6H-Benzo[b]imidazo[5,1,2-de]quinolizin-6-ones Not specified acs.org
Pd–Fe3O4 nanocrystals Imidazo[1,2-a]pyridine, Aryl bromides C3-Arylated imidazo[1,2-a]pyridines Not specified researchgate.net

Copper-Catalyzed Approaches to Imidazo[1,2-a]pyridine Derivatives

Copper catalysis offers a range of versatile methods for the synthesis and functionalization of imidazo[1,2-a]pyridines. One prominent approach is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, providing a rapid and environmentally friendly route to imidazo[1,2-a]pyridines. nih.govacs.org This method is efficient and tolerates a good range of functional groups. acs.org

Copper-catalyzed tandem oxidative C–H amination/cyclization provides another direct access to imidazo[1,2-a]pyridines. rsc.org This strategy involves the reaction of acetophenones and 2-aminopyridines, yielding the desired products in good to excellent yields. rsc.org A heterogeneous CuCl₂/nano-TiO₂-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones has also been developed, which proceeds via a C–H bond functionalization mechanism. rsc.org

Furthermore, copper-catalyzed C-N bond formation via C-H functionalization of N-(2-pyridinyl)enaminones has been developed to construct multisubstituted imidazo[1,2-a]pyridine skeletons. bohrium.comorganic-chemistry.org The C3-functionalization of imidazo[1,2-a]pyridines has been achieved through a copper-catalyzed aerobic oxidative decarboxylative process with 3-indoleacetic acids. researchgate.net

Table 4: Copper-Catalyzed Synthesis and Functionalization of Imidazo[1,2-a]pyridines

Catalyst/Conditions Reactants Product Type Yield Reference
Copper catalyst, Air Pyridines, Ketone oxime esters Imidazo[1,2-a]pyridines Not specified nih.govacs.org
Copper catalyst Acetophenones, 2-Aminopyridines Imidazo[1,2-a]pyridines 48-92% rsc.org
CuCl₂/nano-TiO₂, Air 2-Aminopyridines, Ketones Imidazo[1,2-a]pyridines Good rsc.org
Copper catalyst N-(2-Pyridinyl)enaminones Multisubstituted imidazo[1,2-a]pyridines Good to Excellent bohrium.com
Copper catalyst, Aerobic Imidazo[1,2-a]pyridines, 3-Indoleacetic acids 3-(1H-Indol-3-ylmethyl)-imidazo[1,2-a]pyridines Moderate to Good researchgate.net

Iron-Catalyzed Functionalization and Alkylation Processes

Iron catalysis provides an economical and environmentally friendly alternative for the functionalization of imidazo[1,2-a]pyridines. A direct Fe-catalyzed functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes has been achieved through an aerobic oxidative cross-dehydrogenative coupling process, using FeBr₃ as a homogeneous Lewis catalyst and O₂ as the primary oxidant. rsc.orgnih.gov Interestingly, when this reaction is conducted under an argon atmosphere, it chemoselectively yields 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). rsc.orgnih.gov

An efficient iron-catalyzed 3-sulfonylmethylation of imidazo[1,2-a]pyridines has been developed using sodium sulfinates and N,N-dimethylacetamide (DMA) as the carbon source. mdpi.comresearchgate.netnih.gov This FeCl₃-catalyzed three-component coupling reaction proceeds with excellent functional group tolerance to afford various sulfonylmethyl imidazo[1,2-a]pyridines in high yields. mdpi.comresearchgate.net The optimization of this reaction was carried out using this compound as a model substrate. mdpi.comnih.gov

Table 5: Iron-Catalyzed Functionalization of Imidazo[1,2-a]pyridines

Catalyst/Conditions Reactants Product Type Yield Reference
FeBr₃, Air 2-Arylimidazo[1,2-a]pyridines, Aryl aldehydes 3-Aroylimidazo[1,2-a]pyridines High rsc.orgnih.gov
FeBr₃, Argon This compound, Benzaldehyde 3,3′-(Phenylmethylene)bis(this compound) 45% nih.gov
FeCl₃, K₂S₂O₈ This compound, Sodium p-toluenesulfinate, DMA 3-Sulfonylmethyl imidazo[1,2-a]pyridines Up to 73% mdpi.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of imidazo[1,2-a]pyridines to create safer, more energy-efficient, and environmentally benign processes. scielo.brresearchgate.net These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. scielo.br

Mechanochemistry has emerged as a powerful green alternative for synthesizing this compound, offering a solvent-free, energy-efficient, and robust method. researchgate.netscienceopen.comscielo.br These techniques utilize mechanical force to induce chemical reactions, often at room temperature, thereby aligning with several green chemistry principles. scielo.br The synthesis is typically achieved through the reaction of 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone. scielo.br

Two primary mechanochemical methods have been successfully employed:

Manual Grinding: In this straightforward technique, the reactants, 2-aminopyridine and 2-bromoacetophenone, are ground together in a mortar and pestle for approximately 30 minutes. scielo.br This method requires no external energy input beyond manual effort and has been shown to produce this compound with an average yield of 77%. scielo.br

Vortex Mixing: This method involves placing the reactants in a tube with steel spheres and agitating them using a vortex mixer. scielo.br A typical procedure involves mixing at 700 rpm for about 10 minutes. scielo.br

Both techniques provide a safe and atom-economical route to the target compound and are easily adaptable for educational and research laboratories. researchgate.netscienceopen.comresearchgate.net

Table 1: Comparison of Mechanochemical Synthesis Methods for this compound

Parameter Manual Grinding Vortex Mixing
Reactants 2-aminopyridine, 2-bromoacetophenone 2-aminopyridine, 2-bromoacetophenone
Reaction Time 30 minutes 10 minutes
Equipment Mortar and Pestle Vortex Mixer, Steel Spheres
Energy Input Manual Electrical (Vortex Mixer)
Average Yield 77% scielo.br Not specified in provided context

| Key Advantage | Simplicity, No electrical energy needed | Shorter reaction time |

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of 2-phenylimidazo[1,2-a]pyridines, both solvent-free conditions and the use of water as a solvent have been successfully implemented.

Aqueous Medium Reactions: A facile and efficient protocol involves the reaction of substituted 2-aminopyridines with phenacyl bromides in the presence of the catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) using a mixture of ethanol and water as the solvent. royalsocietypublishing.orgroyalsocietypublishing.org This two-component cyclization proceeds at room temperature and affords 2-arylimidazo[1,2-a]pyridines in good to excellent yields, ranging from 65% to 94%. royalsocietypublishing.orgroyalsocietypublishing.org The use of aqueous ethanol as the reaction medium represents a significant step towards greener synthesis. royalsocietypublishing.orgroyalsocietypublishing.org This method is also scalable, proving its potential for multigram synthesis. royalsocietypublishing.orgroyalsocietypublishing.org

Solvent-Free Reactions: Several methods have been developed that proceed without any solvent. One notable one-pot synthesis reacts acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine in the presence of sodium carbonate at room temperature. mdpi.com This approach is environmentally benign and provides the corresponding 2-phenylimidazo[1,2-a]pyridines in high yields (72% to 89%). mdpi.com Other solvent-free methods involve the neat reaction of 2-aminopyridine with α-haloketones, sometimes accelerated by microwave irradiation, which offers short reaction times and clean product formation. sci-hub.sescielo.brresearchgate.net

Table 2: Green Solvent and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridines

Method Reactants Catalyst/Reagent Solvent Conditions Yield
Aqueous DBU Catalysis 2-Aminopyridines, Phenacyl bromides DBU Aqueous Ethanol (1:1 v/v) Room Temperature 65-94% royalsocietypublishing.orgroyalsocietypublishing.org
One-Pot [Bmim]Br₃ Acetophenones, 2-Aminopyridines [Bmim]Br₃, Na₂CO₃ Solvent-Free Room Temperature 72-89% mdpi.com
Neat Reaction 2-Aminopyridine, α-Bromoacetophenone None Solvent-Free 60 °C, 20 min 91% scielo.br

Simplifying reaction protocols by eliminating catalysts and auxiliary reagents further enhances the green credentials of a synthetic method. A highly efficient and straightforward procedure for synthesizing imidazo[1,2-a]pyridines involves the neat reaction of 2-aminopyridine with α-haloketones at 60 °C. scielo.br This method is remarkable for its simplicity, affording the desired products in good to excellent yields (e.g., 91% for this compound) in as little as 20 minutes without any catalyst. scielo.br

Another innovative approach is the one-pot, reagent-free reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines. researchgate.net This reaction proceeds at room temperature and is marked by excellent yield and regioselectivity, demonstrating a cascade inter-intramolecular double aza-Michael addition. researchgate.net Additionally, grindstone chemistry, a mechanochemical technique, allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones at room temperature within minutes, requiring only a simple water work-up. researchgate.net These methods are economically and environmentally advantageous due to their mild conditions, short reaction times, and the absence of costly or toxic catalysts. scielo.br

Solvent-Free and Aqueous Medium Reactions

Advanced Synthetic Approaches and Functionalization Strategies

Beyond the initial synthesis of the core structure, the functionalization of the this compound scaffold is crucial for modulating its properties. Advanced strategies, particularly direct C-H functionalization, offer powerful tools for introducing diverse functional groups with high atom and step economy. mdpi.comresearchgate.net

Direct C-H functionalization avoids the need for pre-functionalized starting materials, but controlling the position of the new bond (regioselectivity) is a key challenge. In imidazo[1,2-a]pyridines, the C3 position is electron-rich and thus the most common site for electrophilic or radical attack. researchgate.net

Several transition-metal-free methods have been developed for the regioselective functionalization of the C3 position. For instance, C3-halogenation (chlorination and bromination) can be achieved using inexpensive sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. rsc.org This reaction proceeds efficiently without a metal catalyst and provides 3-halo-imidazo[1,2-a]pyridines, which are valuable intermediates for further cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org

Electrochemical methods also offer a green and highly regioselective approach. An electrochemical oxidative C-H cyanation at the C3 position has been developed using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. acs.orgresearchgate.net This protocol demonstrates broad substrate compatibility and provides C3-cyanated products in moderate to excellent yields. acs.orgresearchgate.net

Table 3: Selected Regioselective C-H Functionalization Reactions of Imidazo[1,2-a]pyridines

Functionalization Position Reagents Conditions Key Features
Chlorination C3 NaClO₂, Acetic Acid DMF, 60 °C Transition-metal-free rsc.org
Bromination C3 NaBrO₂, Acetic Acid DMF, 60 °C Transition-metal-free rsc.org

| Cyanation | C3 | TMSCN | Electrochemical, KH₂PO₄/K₂HPO₄ buffer | Green electrosynthesis acs.orgresearchgate.net |

Visible light photocatalysis has recently emerged as a sustainable and powerful strategy for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comrsc.org This approach uses light as a clean and renewable energy source to trigger chemical transformations under mild conditions, often at room temperature. mdpi.comrsc.org

A variety of C-H functionalizations at the C3 position have been achieved using this technology. These include:

Trifluoromethylation: Using organic dyes like anthraquinone-2-carboxylic acid or photoredox catalysts like mesityl acridinium, the trifluoromethyl group can be installed at the C3 position. mdpi.comresearchgate.net

Perfluoroalkylation: Photoactive electron donor-acceptor (EDA) complexes formed between imidazo[1,2-a]pyridines and perfluoroalkyl iodides enable C3-perfluoroalkylation under visible light. mdpi.com

Arylation: A transition-metal-free, visible-light-induced C-H arylation of this compound at the C3 position has been developed, offering a sustainable route to 2,3-diphenylimidazo[1,2-a]pyridine (B2491438) derivatives. icsr.in

While C3 functionalization is prevalent, methods for functionalizing other positions have also been reported. For example, a visible-light-induced C5-alkylation has been developed using eosin (B541160) Y as a photocatalyst, expanding the toolkit for derivatizing the pyridine ring of the scaffold. mdpi.com

Table 4: Examples of Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines

Functionalization Position Photocatalyst/System Reagent Source
Trifluoromethylation C3 Anthraquinone-2-carboxylic acid Trifluoroacetic acid mdpi.com
Trifluoromethylation C3 Mesityl acridinium Not specified in provided context
Perfluoroalkylation C3 Electron Donor-Acceptor (EDA) Complex Perfluoroalkyl iodides mdpi.com
Alkylation C5 Eosin Y Alkyl N-hydroxyphthalimides mdpi.com

| Arylation | C3 | None (non-covalent interaction) | Aryl iodides icsr.in |

Tandem and Cascade Reactions (e.g., Michael Addition, Intramolecular Cyclization)

Tandem and cascade reactions offer an efficient pathway to synthesize complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving atom economy. A notable application of this strategy is in the synthesis of imidazo[1,2-a]pyridine derivatives.

One effective method involves the reaction of 2-aminopyridines with nitroolefins. bio-conferences.org This process unfolds through a cascade mechanism that combines a Michael addition followed by an intramolecular cyclization. bio-conferences.org Researchers have investigated various Lewis acids to catalyze this transformation, identifying iron(III) chloride (FeCl₃) as a particularly effective catalyst. bio-conferences.org The reaction proceeds by the initial Michael addition of the exocyclic nitrogen of 2-aminopyridine to the nitroolefin. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid and aromatization to yield the final imidazo[1,2-a]pyridine product. This methodology has also been successfully applied to generate derivatives such as 3-ethyl-2-phenylimidazo[1,2-a]pyridine in commendable yields. bio-conferences.org

Another approach utilizes the reaction between Morita-Baylis-Hillman (MBH) acetates derived from nitroalkenes and 2-aminopyridines. This one-pot, room temperature reaction proceeds without the need for an external reagent and involves a cascade of inter- and intramolecular double aza-Michael additions. This method is distinguished by its excellent yields and high regioselectivity. researchgate.net

Table 1: FeCl₃-Catalyzed Cascade Synthesis of 3-Unsubstituted Imidazo[1,2-a]pyridines

Entry2-Aminopyridine DerivativeNitroolefin DerivativeCatalystYield (%)
12-Aminopyridineβ-NitrostyreneFeCl₃High
22-Amino-4-methylpyridineβ-NitrostyreneFeCl₃High
32-Aminopyridine1-Nitro-2-phenyletheneFeCl₃High

Synthesis of 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)

A distinct class of imidazo[1,2-a]pyridine derivatives is the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). These molecules feature two this compound units linked by an arylmethylene bridge at their C3 positions.

A successful synthetic route to these compounds involves the reaction of 2-arylimidazo[1,2-a]pyridines with various aromatic aldehydes. rsc.orgnih.gov This transformation is effectively catalyzed by iron(III) bromide (FeBr₃) and is conducted under an inert argon atmosphere. rsc.orgnih.gov Interestingly, the reaction outcome is dependent on the atmosphere; when performed in the presence of air (oxygen), the reaction yields 3-aroylimidazo[1,2-a]pyridines instead. rsc.orgresearchgate.net Under argon, the FeBr₃-catalyzed alkylation proceeds to furnish the desired bis-adducts in good yields. nih.gov

The scope of this reaction has been explored with a range of benzaldehyde derivatives, demonstrating its utility in preparing a series of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.gov For instance, the reaction of this compound with p-tolualdehyde in the presence of 20 mol% FeBr₃ at 110 °C under argon for 16 hours resulted in a 65% yield of the corresponding bis-product. nih.gov

Table 2: FeBr₃-Catalyzed Synthesis of 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)

Entry2-Arylimidazo[1,2-a]pyridineAromatic AldehydeCatalystConditionsYield (%)Ref
1This compoundBenzaldehydeFeBr₃110 °C, Ar, 16 hGood nih.gov
2This compoundp-TolualdehydeFeBr₃110 °C, Ar, 16 h65 nih.gov
3This compound4-ChlorobenzaldehydeFeBr₃110 °C, Ar, 16 hGood nih.gov
4This compound4-MethoxybenzaldehydeFeBr₃110 °C, Ar, 16 hGood nih.gov

Introduction of Carboxamide Moieties via Palladium-Catalyzed Carbonylation

The introduction of carboxamide functional groups into the imidazo[1,2-a]pyridine scaffold is of significant interest due to the pharmacological properties of the resulting amide derivatives. mdpi.com Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for this purpose, allowing for the direct installation of carboxamide moieties at various positions on the heterocyclic core.

One approach involves the aminocarbonylation of iodo-imidazo[1,2-a]pyridine precursors. mdpi.comresearchgate.net For the synthesis of C6 or C8-carboxamides, a recyclable palladium catalyst, where palladium is immobilized on a supported ionic liquid phase, has been used effectively. mdpi.com This heterogeneous catalyst facilitates the conversion of 6-iodo or 8-iodo-imidazo[1,2-a]pyridines into the corresponding amides. mdpi.com A notable aspect of this method is the potential for competing mono- and double carbonylation, particularly with aliphatic amine nucleophiles at the C6 position. However, by carefully selecting the reaction conditions, high selectivity for either the simple amide or the α-ketoamide can be achieved. mdpi.com The catalyst also demonstrates excellent recyclability and low palladium leaching. mdpi.com

For the synthesis of C3-carboxamides, a palladium-catalyzed aminocarbonylation has been developed using chloroform as a convenient and efficient carbon monoxide surrogate. researchgate.net This protocol tolerates a wide variety of substrates and generally provides the desired products in good yields. researchgate.net The reaction of 2-phenyl-3-iodoimidazo[1,2-a]pyridine with an amine in the presence of a palladium catalyst and the chloroform/KOH system effectively generates the corresponding this compound-3-carboxamide. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine-carboxamides

SubstratePosition of HalogenCatalyst SystemCO SourceNucleophileProductRef
6-Iodo-imidazo[1,2-a]pyridineC6Pd on supported ionic liquidCO gasAnilineN-Phenylimidazo[1,2-a]pyridine-6-carboxamide mdpi.com
8-Iodo-imidazo[1,2-a]pyridineC8Pd on supported ionic liquidCO gasDibutylamineN,N-Dibutylimidazo[1,2-a]pyridine-8-carboxamide mdpi.com
3-Iodo-2-phenylimidazo[1,2-a]pyridineC3Pd(OAc)₂ / dppfChloroform/KOHVarious aminesThis compound-3-carboxamides researchgate.net

Medicinal Chemistry and Pharmacological Investigations of 2 Phenylimidazo 1,2 a Pyridine Analogs

Modulation of Central Nervous System (CNS) Receptors

Analogs of 2-phenylimidazo[1,2-a]pyridine have been a major focus of research for their ability to modulate key receptors within the central nervous system, particularly those involved in anxiety, sedation, and neurosteroidogenesis.

GABA and Benzodiazepine (B76468) Receptor (BZR) Agonism and Antagonism

The imidazo[1,2-a]pyridine (B132010) core is a well-established pharmacophore for ligands of the central benzodiazepine receptor (CBR), a modulatory site on the GABA-A receptor complex. doi.orgnih.gov The nature of the interaction—whether agonistic or antagonistic—and the affinity for the receptor are highly dependent on the substitution pattern on the heterocyclic ring system.

A series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrated that substituents at the C(6) and C(8) positions are critical determinants of affinity and selectivity for the CBR. nih.gov For instance, certain 6-substituted compounds were found to be potent and effective modulators of GABA-evoked chloride currents. nih.govresearchgate.net Specifically, compound 7f from one study showed high potency in enhancing these currents, comparable to Zolpidem, a known BZR agonist. nih.gov The potency of these compounds was found to be dependent on the specific subunits composing the GABA-A receptor, with significantly higher potency at receptors containing the α1 subunit compared to those with the α2 or α5 subunits. nih.gov

In another study, certain this compound derivatives were designed to have hydrophilic groups. researchgate.net Several of these compounds, including compounds 9 , 12 , 13 , and 28 , were found to markedly enhance GABA-evoked chloride currents in Xenopus oocytes expressing human α1β2γ2 GABA-A receptors. researchgate.net This potentiation of GABAergic transmission underscores their activity as positive allosteric modulators at the BZR. The effect of compound 9 was shown to be antagonized by flumazenil, a classic benzodiazepine antagonist, confirming its interaction at the benzodiazepine binding site. researchgate.net

Interaction with Peripheral Benzodiazepine Receptors (PBR/TSPO)

Beyond the central benzodiazepine receptor, the this compound scaffold has proven to be an exceptionally fertile ground for developing high-affinity, selective ligands for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). doi.orgcapes.gov.brechinobase.orgnih.gov TSPO is located on the outer mitochondrial membrane and is involved in various cellular functions, including steroidogenesis and apoptosis. echinobase.orgmdpi.com

Structure-activity relationship (SAR) studies have meticulously defined the features required for high affinity and selectivity for TSPO over CBR. Key findings indicate that substitution at the C(6) and C(8) positions of the imidazopyridine nucleus and on the 2-phenyl ring are crucial. nih.govcapes.gov.br

Substitution on the Imidazopyridine Ring : Lipophilic substituents at the C(8) position generally confer high binding affinity and selectivity for TSPO. capes.gov.br A series of 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides were found to be over 1000-fold more selective for TSPO versus CBR. nih.gov

Substitution on the 2-Phenyl Ring : The presence of a chlorine atom at the para position of the C(2)-phenyl ring is a consistent feature in many high-affinity TSPO ligands. capes.gov.brmdpi.com

Hydrophilic Groups : The introduction of polar or ionizable functional groups can also lead to high affinity for TSPO, which is beneficial for creating probes or drug conjugates. researchgate.netmdpi.com

Several studies have synthesized and evaluated extensive series of these analogs. For example, compounds termed CB 34 , CB 50 , and CB 54 potently inhibited the binding of the specific TSPO radioligand [³H]-PK 11195 to brain and ovary membranes, while showing negligible affinity for the CBR. echinobase.orgnih.gov This high selectivity is a desirable trait for targeting TSPO-specific functions without causing the sedative effects associated with CBR modulation. echinobase.orgnih.gov

Binding Affinity and Selectivity of this compound Analogs for TSPO
CompoundDescriptionTSPO Affinity (IC₅₀, nM)Selectivity (IC₅₀ CBR / IC₅₀ PBR)Reference
CB 342-phenyl-imidazo[1,2-a]pyridine derivativePotent inhibitor of [³H]-PK 11195 bindingHigh selectivity, no substantial effect on CBR echinobase.orgnih.gov
CB 502-phenyl-imidazo[1,2-a]pyridine derivativePotent inhibitor of [³H]-PK 11195 bindingHigh selectivity, no substantial effect on CBR echinobase.orgnih.gov
CB 542-phenyl-imidazo[1,2-a]pyridine derivativePotent inhibitor of [³H]-PK 11195 bindingHigh selectivity, no substantial effect on CBR echinobase.orgnih.gov
Compound 7k6-substituted acetamide (B32628)-232 nih.gov
Compounds 7o-t6,8-disubstituted acetamides->1000 nih.gov
Conjugates 3 and 4TSPO-ligand MTX conjugatesHigh affinityHigh selectivity for TSPO over CBR mdpi.com

A primary function of TSPO activation is the stimulation of steroidogenesis, both in peripheral glands and in the central nervous system (specifically in glial cells). echinobase.orgnih.gov High-affinity this compound ligands for TSPO have been shown to act as potent agonists, promoting the synthesis of neuroactive steroids.

Administration of compounds CB 34 , CB 50 , and CB 54 to rats led to a dose-dependent increase in the concentrations of key neurosteroids in both plasma and brain tissue. echinobase.orgnih.gov Following injection of CB 34 , brain levels of pregnenolone, progesterone, allopregnanolone, and allotetrahydrodeoxycorticosterone (THDOC) showed maximal increases of 96%, 126%, 110%, and 70% above control levels, respectively. echinobase.orgnih.gov This effect was also observed in adrenalectomized-orchiectomized rats, providing evidence that these compounds can stimulate neurosteroid synthesis directly within the brain, independent of peripheral steroidogenic tissues. echinobase.orgnih.gov Similarly, a different set of active ligands (compounds 17, 20, 26, and 34 ) also markedly increased the levels of these neuroactive steroids in the plasma and cerebral cortex. capes.gov.br

The imidazo[1,2-a]pyridine scaffold is also implicated in the modulation of fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). researchgate.netnih.govwaocp.org This activity is particularly relevant in the context of cancer research.

One study investigated a novel imidazo[1,2-a]pyridine, compound 6 , which was found to induce G2/M cell cycle arrest and trigger significant intrinsic apoptosis in melanoma and cervical cancer cell lines. nih.gov The mechanism was linked to the inhibition of the AKT/mTOR signaling pathway and an increase in the levels of the cell cycle inhibitors p53 and p21. nih.gov In another investigation using breast cancer cells, a derivative labeled IP-5 was shown to induce cell cycle arrest by increasing p53 and p21 levels and to trigger the extrinsic apoptosis pathway, evidenced by the activation of caspases 8 and 7. waocp.org

A separate study on a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), found that it induced a pronounced S-phase arrest in human lymphoblastoid cells, which was followed by the appearance of a sub-G1 population indicative of apoptotic cell death. aacrjournals.org These findings highlight that imidazo[1,2-a]pyridine derivatives can exert potent anti-proliferative effects by intervening in the cell cycle and activating apoptotic pathways. nih.govwaocp.org

Stimulation of Neurosteroid Synthesis

Anti-Infective and Anti-Inflammatory Activities

Derivatives of this compound have demonstrated significant potential as both anti-infective and anti-inflammatory agents.

The anti-inflammatory properties of several series of these compounds have been evaluated. A study on this compound-3-carboxylic acid derivatives identified 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid as a particularly active compound in pharmacological tests for anti-inflammatory activity. nih.gov Another investigation found that imidazo[1,2-a]pyridine-2-carboxylic acid and a related derivative, compound (5) , effectively inhibited carrageenan-induced edema at a dose of 10 mg/kg, with compound (5) also showing activity in a chronic granuloma model. researchgate.net The mechanism for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

In the realm of anti-infective agents, imidazo[1,2-a]pyridines have shown a broad spectrum of activity. researchgate.netmdpi.comresearchgate.net Synthesized derivatives have been tested against various pathogens:

Antibacterial and Antifungal Activity : Various synthesized compounds displayed good activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, S. typhi), and several fungal strains. researchgate.net A recent study on imidazo[4,5-c] and [4,5-b]pyridine derivatives found that compounds 2g, 2h, 4a, and 4b had promising activity with low minimum inhibitory concentration (MIC) values of 4-8 µg/mL against a panel of bacteria and fungi. nih.gov

Antitrypanosomal Activity : A library of imidazopyridine-based compounds was screened against Trypanosoma cruzi and Trypanosoma brucei. Modifications to the core structure were explored, with 29 compounds identified as active against T. cruzi and 19 against T. brucei (defined as EC₅₀ < 10 µM). nih.gov

Antituberculosis Activity : A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis. Compounds 5b, 5d, and 5e were the most active, showing a MIC of 12.5 μg/mL. scirp.org

Anti-Infective Activity of Imidazo[1,2-a]pyridine Analogs
Compound(s)Target OrganismActivity MetricValueReference
2g, 2h, 4a, 4bVarious bacteria and fungiMIC4-8 µg/mL nih.gov
5b, 5d, 5eMycobacterium tuberculosisMIC12.5 µg/mL scirp.org
Various AnalogsTrypanosoma cruziEC₅₀<10 µM (for 29 compounds) nih.gov
Various AnalogsTrypanosoma bruceiEC₅₀<10 µM (for 19 compounds) nih.gov

Antibacterial Efficacy and Mechanism of Action

Derivatives of this compound have demonstrated significant potential as antibacterial agents. bio-conferences.orgresearchgate.netrsc.orgingentaconnect.com

A series of novel 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. rsc.org Compound 16h , featuring a chloro-substituted phenyl ring and a trisubstituted methyl in the chromene ring, emerged as the most potent, with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL against both bacterial strains. rsc.org Molecular docking studies suggested that this compound strongly inhibits DNA gyrase, with a binding affinity of -8.7 kcal/mol. rsc.org

Another study focused on imidazo[1,2-a]pyridine-chalcone derivatives. ingentaconnect.com Compounds 3b , 3d , 3g , 3l , and 3m from this series showed notable potency against S. aureus, B. subtilis, and E. coli, with MIC values of 32 μg/mL and 64 μg/mL. ingentaconnect.com

Furthermore, imidazo[1,2-a]pyridine derivatives linked to secondary amines have also been investigated. bio-conferences.org Specifically, compounds 2 and 5 in one study displayed remarkable antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org

The structural resemblance of the imidazopyridine ring system to purines has prompted extensive biological investigation. researchgate.net Some synthesized compounds have even shown higher antibacterial activity than the reference drug penicillin. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Analogs

CompoundTarget Organism(s)Activity (MIC)Reference
16h E. coli, S. aureus10 μg/mL rsc.org
3b, 3d, 3g, 3l, 3m S. aureus, B. subtilis, E. coli32-64 μg/mL ingentaconnect.com
2, 5 S. aureus, S. pyogenes, E. coli, P. aeruginosaNot specified bio-conferences.org

Antifungal Properties

The this compound scaffold has also been a source of potent antifungal agents. bio-conferences.orgresearchgate.netjmchemsci.com

In a study of imidazo[1,2-a]pyridine derivatives linked to secondary amines, compounds 2 and 5 demonstrated heightened efficacy against the fungal strains Candida albicans and Aspergillus niger. bio-conferences.org

Another series of imidazo[1,2-a]pyridinyl-arylacrylonitriles were designed and synthesized, showing strong antifungal activities against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com The displacement of the nitrile group from the β-position to the α-position in one analog resulted in a significant decrease in activity against a clinical strain of Candida albicans. jmchemsci.com

Imine derivatives of imidazo[1,2-a]pyridine have also been synthesized and shown to possess promising in vitro antifungal activity against fungi such as Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net

Antiviral Potency (e.g., Varicella-Zoster Virus, SARS-CoV-2)

The antiviral properties of this compound derivatives have been investigated against several viruses, including Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV). ebi.ac.ukresearchgate.netnih.gov

One study reported the synthesis of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position. nih.gov Compounds 4 , 15 , and 21 from this series were highly active against HCMV and also showed pronounced activity against VZV. nih.gov

Another study focused on imidazo[1,2-a]pyridines with a phenethylthiomethyl side chain at the 3-position and a (hetero)aryl substituent at the 6 or 8-position. ebi.ac.ukresearchgate.net The 6-halogeno and 6-phenylimidazo[1,2-a]pyridine (B3260201) derivatives 4c-d and 5b were the most potent against HCMV and/or VZV. ebi.ac.ukresearchgate.net Interestingly, these compounds demonstrated similar activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) VZV strains, indicating a mechanism of action independent of the viral thymidine kinase. ebi.ac.uk

While direct evidence for activity against SARS-CoV-2 for this compound derivatives is still emerging, related imidazo[1,2-a]pyrazine (B1224502) analogs have shown inhibitory activity against the SARS-CoV and SARS-CoV-2 main protease. rsc.org

Anti-Inflammatory Response Modulation

Derivatives of this compound have been shown to modulate inflammatory responses. researchgate.netnih.govresearchgate.net

A novel imidazo[1,2-a]pyridine derivative, MIA, was synthesized and found to exert anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov MIA was shown to lower the levels of inflammatory cytokines and suppress NF-κB activity. nih.gov Furthermore, it reduced the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, as well as nitrite (B80452) production. nih.gov Molecular docking studies suggested that MIA binds to the NF-κB p50 subunit. nih.gov

In another study, imidazo[1,2-a]pyridine carboxylic acid derivatives were evaluated for their anti-inflammatory activity. researchgate.net Docking analysis indicated that these compounds bind to the active pockets of COX-1 and COX-2 enzymes. researchgate.net Compound 5 , 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, preferentially inhibited COX-2 and, along with imidazo[1,2-a]pyridine-2-carboxylic acid (2 ), inhibited carrageenan-induced edema more effectively than indomethacin. researchgate.net

Anticancer and Cytotoxic Effects

The this compound scaffold is a key component in the development of novel anticancer agents with diverse mechanisms of action. rsc.orgacs.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov

Derivatives of this scaffold have shown significant cytotoxicity against various cancer cell lines, including those from glioblastoma, breast cancer, and prostate cancer. acs.orgresearchgate.netnih.govresearchgate.net For instance, three novel imidazo[1,2-a]pyridine compounds, IP-5 , IP-6 , and IP-7 , were tested against the HCC1937 breast cancer cell line. nih.govnih.govIP-5 and IP-6 demonstrated strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.govnih.gov Western blot analysis revealed that IP-5 induces cell cycle arrest by increasing the levels of p53 and p21. nih.govnih.gov

Another study reported that the 6-(4-fluoro)phenyl derivative 3b decreased the cell viability of various glioblastoma cell lines with IC50 values ranging from picomolar to nanomolar concentrations. researchgate.net

Table 2: Cytotoxic Activity of Selected this compound Analogs

CompoundCell LineActivity (IC50)Reference
IP-5 HCC1937 (Breast Cancer)45 µM nih.govnih.gov
IP-6 HCC1937 (Breast Cancer)47.7 µM nih.govnih.gov
3b PN-157 (Glioblastoma)25.2 nM researchgate.net
3b MES-267 (Glioblastoma)63.4 nM researchgate.net
3b MES-374 (Glioblastoma)2.58 pM researchgate.net

Inhibition of Aldehyde Dehydrogenase (ALDH) in Glioblastoma Stem Cells

A significant advancement in targeting glioblastoma (GBM), the most lethal form of brain tumor, involves the inhibition of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in glioblastoma stem-like cells (GSCs). acs.orgnih.gov

A novel class of imidazo[1,2-a]pyridine derivatives has been developed as potent ALDH1A3 inhibitors. acs.orgnih.gov One such derivative, GA11 (2,6-diphenylimidazo[1,2-a]pyridine), demonstrated significant in vitro inhibitory activity against ALDH1A3 and potent in vivo antitumor efficacy in a murine GSC-derived xenograft model of GBM. acs.org

Further structure-based optimization led to the development of other derivatives. nih.gov For example, compound 3f emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov These inhibitors have shown nanomolar to picomolar efficacy against patient-derived GBM stem-like cells, highlighting the potential of targeting ALDH to combat GBM. acs.orgnih.gov

Targeting Mitochondrial Functions in Cancer Cells

Mitochondria play a crucial role in cancer cell survival, proliferation, and resistance to therapy, making them an attractive target for anticancer drug development. oatext.complos.orgnih.govdovepress.com The this compound scaffold has been incorporated into compounds that disrupt mitochondrial function in cancer cells.

Mitochondrial dysfunction can be induced by increasing reactive oxygen species (ROS) levels, which can trigger apoptosis. oatext.comnih.govdovepress.com Some anticancer strategies focus on exploiting the elevated ROS levels already present in cancer cells to push them past a threshold of viability. plos.org

While direct studies detailing the specific mechanisms of this compound derivatives on mitochondrial function are still emerging, the induction of apoptosis by these compounds, as seen with IP-5 through the extrinsic pathway, suggests an indirect or downstream effect on mitochondria. nih.gov Chemotherapeutic agents, in general, are known to impact mitochondrial function, and the investigation into how 2-phenylimidazo[1,2-a]pyridines specifically modulate mitochondrial pathways such as the unfolded protein response (UPRmt) could reveal novel therapeutic avenues. medsci.org The UPRmt is a cellular stress response that, when modulated, can impact the efficacy of chemotherapeutic agents like cisplatin (B142131) by affecting mitochondrial membrane potential, ATP production, and ROS levels. medsci.org

DNA Damaging Agents and Mutagenesis

The this compound scaffold itself is not typically characterized as a primary DNA damaging agent; however, structural modifications to this core can impart significant genotoxic and mutagenic properties. Chemical-genetic screening studies have revealed that subtle changes to the imidazo[1,2-a]pyridine structure can dramatically alter its biological activity and intracellular targets. nih.gov

A key illustration of this is the introduction of a nitroso group at the 3-position. Research comparing closely related compounds demonstrated that while 3-nitroso-imidazo[1,2-a]pyridine primarily affected mitochondrial integrity and function, the analogous 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison. nih.govresearchgate.net This pyrimidine (B1678525) analog was found to cause damage to nuclear DNA and induce mutagenesis. nih.govresearchgate.net Further investigation showed that yeast cells treated with the DNA-damaging pyrimidine derivative exhibited an approximately three-fold increase in mutation rates compared to controls. nih.gov The sensitivity of yeast mutants to this compound indicated that intact DNA repair pathways were necessary for resistance, reinforcing its classification as a DNA damaging agent. nih.govresearchgate.net Conversely, the reduced form of a related compound, 2-phenylimidazo[1,2-a]pyridin-3-amine, was found to be inactive in yeast cells. nih.gov

It is important to distinguish the imidazo[1,2-a]pyridine class from other mutagenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is a different chemical entity found in cooked meat. tandfonline.comnih.govresearchgate.net PhIP is a known carcinogen that, after metabolic activation, forms DNA adducts and is mutagenic. tandfonline.comresearchgate.net Studies on PhIP show it is bioactivated by cytochrome P450 enzymes to a genotoxic metabolite that reacts with DNA, leading to mutation-prone adducts. researchgate.net These findings, while significant in the broader context of heterocyclic amines, are specific to the PhIP structure and not directly translatable to this compound. tandfonline.comnih.govresearchgate.net

Other Pharmacological Profiles

The versatile this compound scaffold has been explored for a wide range of therapeutic applications beyond the previously discussed areas. bio-conferences.orgmdpi.com Its derivatives have been investigated for numerous pharmacological activities, demonstrating the broad potential of this chemical class. mdpi.comresearchgate.net

Analgesic and Antipyretic Properties

Derivatives of imidazo[1,2-a]pyridine are recognized for their potential analgesic and antipyretic activities. mdpi.comresearchgate.netresearchgate.netnih.govroyalsocietypublishing.org This class of compounds has been the subject of various studies aiming to develop new agents for pain and fever management. nih.gov Biological assays have led to the identification of specific analogs with dual anti-inflammatory and analgesic properties. researchgate.net One such compound was also found to moderately inhibit the activity of human prostaglandin-endoperoxide synthase 2 (PGHS-2), a key enzyme in the inflammatory and pain pathways. researchgate.net

Antiulcer Activity

The imidazo[1,2-a]pyridine core is a key feature in a class of potent antiulcer agents. researchgate.netnih.gov These compounds exhibit both gastric antisecretory and cytoprotective properties. researchgate.net Their mechanism of action is distinct from histamine (B1213489) H2-receptor antagonists and is thought to involve the inhibition of the H+/K+-ATPase enzyme system, also known as the proton pump. researchgate.net

Structure-activity relationship studies led to the development of SCH 28080, a substituted imidazo[1,2-a]pyridine that was selected for clinical evaluation as an antiulcer agent. researchgate.net Other marketed drugs and clinical candidates based on this scaffold, such as Zolimidine and Soraprazan, further highlight its importance in the treatment of gastrointestinal disorders. bio-conferences.orgnih.govresearchgate.net

Antioesteoporosis Potential

Research into the broad therapeutic applications of the imidazo[1,2-a]pyridine scaffold has indicated its potential in treating bone diseases. researchgate.netresearchgate.net Synthesized derivatives of imidazopyridine have been reported to possess antiosteoporosis properties, suggesting that this chemical framework could be a valuable starting point for the development of novel agents to combat osteoporosis. researchgate.netresearchgate.net

Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2)

Imidazopyridine-based compounds have been identified as potent and selective inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. royalsocietypublishing.orgnih.gov A screening hit was optimized through medicinal chemistry efforts, leading to the identification of a preclinical candidate, PF-06424439. nih.gov This optimization involved two key modifications: the introduction of a pyrrolidine (B122466) amide group to improve lipophilic efficiency and the insertion of a sp³-hybridized carbon center to improve metabolic stability and reduce off-target pharmacology. nih.gov

PF-06424439 demonstrated excellent potency and was shown to reduce circulating and hepatic lipids in rodent models of dyslipidemia. nih.gov Further research on related imidazopyridine DGAT2 inhibitors has focused on improving the safety profile, successfully mitigating adverse effects like arteriopathy through small structural changes, indicating the issues were not related to the mechanism of DGAT2 inhibition itself. rsc.org

Table 1: Activity of this compound Analogs as DGAT2 Inhibitors

Compound IDStructure DescriptionActivity (IC₅₀)Source(s)
PF-06424439 Imidazopyridine-based preclinical candidate14 nM nih.govrndsystems.com
Diacylglycerol acyltransferase inhibitor-2 (Example 8) Patented imidazopyridine-based inhibitor3.7 nM medchemexpress.com
Screening Hit 1 Initial imidazopyridine hit with low lipophilic efficiency33 nM nih.gov

Respiratory Syncytial Virus Fusion Inhibition

A series of imidazopyridine derivatives have been designed and synthesized as highly potent inhibitors of Respiratory Syncytial Virus (RSV) fusion. nih.govacs.org These small molecules target the RSV F glycoprotein, which is essential for the virus's entry into host cells. nih.govosti.gov The inhibitors bind to a specific pocket within the central cavity of the F protein's metastable prefusion conformation. osti.gov This binding stabilizes the prefusion form, preventing the structural rearrangements necessary for membrane fusion. osti.gov

This targeted approach has led to the discovery of several compounds with single-nanomolar activity. nih.gov The most potent of these, compound 8jm , exhibited an IC₅₀ of 3 nM and showed favorable properties such as low microsome clearance and no significant CYP inhibition, appearing superior to the benchmark compound BMS-433771. nih.gov

Table 2: Antiviral Activity of Imidazopyridine Analogs against RSV

Compound IDStructure DescriptionActivity (IC₅₀/EC₅₀)Source(s)
8jm 7-chloroimidazopyridine analogueIC₅₀ = 3 nM nih.gov
8ji 7-chloroimidazopyridine analogueEC₅₀ = 6 nM nih.gov
8jl 7-chloroimidazopyridine analogueEC₅₀ = 8 nM nih.gov
8a Imidazo[1,2-a]pyridine analogueEC₅₀ = 1.3 µM nih.gov
BMS-433771 Reference RSV fusion inhibitorEC₅₀ = 6 nM nih.gov

Imaging and Diagnostic Applications

The unique photophysical properties and favorable binding characteristics of the this compound scaffold have prompted extensive research into its utility for in vivo imaging and as a diagnostic tool, particularly in the context of neurodegenerative diseases.

Development of Radioligands for Beta-Amyloid Plaque Imaging in Alzheimer's Disease

A significant focus of research on this compound analogs has been the development of radioligands for the in vivo imaging of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). The ability to visualize and quantify Aβ plaques in the living brain is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. The this compound core has proven to be a versatile scaffold for designing positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers with high affinity and selectivity for Aβ plaques.

One of the most well-studied series of Aβ imaging agents is based on the 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) structure. nih.govacs.org Radioiodinated versions of IMPY, such as [¹²³I]IMPY and [¹²⁵I]IMPY, have been identified as potent SPECT probes for Aβ amyloid. nih.gov These compounds have demonstrated desirable pharmacokinetics, including high uptake in the normal mouse brain and rapid clearance. nih.gov However, some studies have indicated that [¹²³I]IMPY may have a poor signal-to-noise ratio in clinical settings, potentially due to insufficient affinity for Aβ fibrils, suboptimal brain permeability, or metabolic instability. snmjournals.org

To improve upon the properties of IMPY for PET imaging, researchers have developed ¹⁸F-labeled analogs. Two such derivatives are [¹⁸F]FEM-IMPY and [¹⁸F]FPM-IMPY, where one of the N-methyl groups of IMPY is substituted with a 2-fluoroethyl or a 3-fluoropropyl group, respectively. nih.govacs.org These compounds exhibited moderate binding affinity for Aβ aggregates. nih.govacs.org In PET experiments with normal mice, both probes showed high initial brain uptake. nih.govacs.org However, their washout from the brain was biphasic, suggesting the presence of polar metabolites that may be trapped in the brain. nih.govacs.org Autoradiography of postmortem human AD brain sections with [¹⁸F]FEM-IMPY revealed high, displaceable uptake in gray matter and low nonspecific binding in white matter. nih.gov Despite these promising characteristics, the development of these derivatives highlighted the need for further improvements to reduce radioactive metabolites, enhance binding affinity, and decrease lipophilicity. nih.govacs.org

Further modifications to the imidazo[1,2-a]pyridine scaffold have been explored to optimize its properties as an Aβ imaging agent. For instance, two new fluorinated derivatives, 6-(2'-fluoroethyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FEPIP) and 6-(3'-fluoropropyl)-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine (FPPIP), were synthesized and evaluated. researchgate.net Another approach involved the synthesis of an imidazo-oxazolopyridine derivative, 2-[2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-yl]oxazolo[4,5-b]pyridine (FPIPOP), which demonstrated good affinity towards Aβ₄₂ aggregates. asianpubs.org

In a different strategy, researchers developed ¹¹C-labeled 6-methylthio-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridines. One of these compounds, [¹¹C]MeS-IMPY, exhibited moderately high brain uptake followed by rapid washout in rats. acs.org It also bound selectively to Aβ plaques in postmortem human AD brain tissue. acs.org Another derivative, DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine), was radiolabeled with iodine-123/125 for SPECT imaging. snmjournals.org Ex vivo autoradiography showed that [¹²⁵I]DRM106 had a higher sensitivity for detecting Aβ accumulation in transgenic mice compared to [¹²⁵I]IMPY. snmjournals.org Furthermore, SPECT imaging with [¹²³I]DRM106 in living aged transgenic mice successfully detected Aβ deposition. snmjournals.org

The collective findings from these studies underscore the potential of the this compound scaffold in developing effective radioligands for Aβ plaque imaging. The research highlights a continuous effort to refine the molecular structure to achieve optimal imaging characteristics, including high binding affinity, selectivity, appropriate brain kinetics, and minimal metabolic interference.

Table of this compound Analogs for Beta-Amyloid Imaging

Compound Radiolabel Binding Affinity (Ki or IC50) Key Findings
[¹²³I/¹²⁵I]IMPY ¹²³I / ¹²⁵I Not specified in provided text Identified as a SPECT probe for Aβ amyloid with high brain uptake and fast clearance in mice. nih.gov May have a poor signal-to-noise ratio in clinical settings. snmjournals.org
[¹⁸F]FEM-IMPY ¹⁸F Ki = 40 ± 5 nM nih.govacs.org Moderate affinity for Aβ aggregates; high initial brain uptake in mice but with retention of polar metabolites. nih.govacs.org Shows high displaceable uptake in AD brain gray matter. nih.gov
[¹⁸F]FPM-IMPY ¹⁸F Ki = 27 ± 8 nM nih.govacs.org Moderate affinity for Aβ aggregates; high initial brain uptake in mice with retention of polar metabolites. nih.govacs.org
FEPIP ¹⁸F Not specified in provided text Developed as a fluorinated imidazo[1,2-a]pyridine derivative for amyloid plaque imaging. researchgate.net
FPPIP ¹⁸F Not specified in provided text Developed as a fluorinated imidazo[1,2-a]pyridine derivative for amyloid plaque imaging. researchgate.net
[¹¹C]MeS-IMPY ¹¹C Ki = 7.93 nM acs.org Moderately high brain uptake with rapid washout in rats; selectively binds to Aβ plaques in human AD brain tissue. acs.org
[¹²³I/¹²⁵I]DRM106 ¹²³I / ¹²⁵I Not specified in provided text Higher sensitivity for detecting Aβ accumulation in transgenic mice compared to [¹²⁵I]IMPY; successfully detected Aβ deposition in living transgenic mice via SPECT. snmjournals.org
FPIPOP ¹⁸F Ki = 27.18 ± 4.7 nM (for Aβ₄₂) asianpubs.org Good affinity towards Aβ₄₂ aggregates. asianpubs.org

Structure Activity Relationship Sar Studies of 2 Phenylimidazo 1,2 a Pyridine Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 2-phenylimidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern of the molecule. acs.org Modifications to the phenyl ring at the C(2) position, the imidazopyridine nucleus at the C(6) and C(8) positions, and the amide nitrogen have all been shown to significantly influence the potency and selectivity of these compounds. capes.gov.bracs.org

The nature and position of substituents on the phenyl ring at the C(2) position play a critical role in modulating the biological activity of this compound derivatives.

For instance, in a series of compounds designed as inhibitors of the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in glioblastoma stem cells, modifications to the C(2)-phenyl ring were explored. acs.org The introduction of a chlorine atom at the para position of this ring is a crucial feature for achieving high binding affinity and selectivity towards the peripheral benzodiazepine (B76468) receptor (PBR). capes.gov.bracs.org

Further studies have shown that both electron-donating groups (like methyl) and electron-withdrawing groups (such as fluoro, chloro, and bromo) on the C(2)-phenyl ring are well-tolerated and can lead to potent compounds. mdpi.com For example, derivatives with electron-deficient functional groups like halogens (F, Cl, Br), cyano (CN), nitro (NO2), and trifluoromethyl (CF3) at the para position of the C(2) phenyl ring have been successfully synthesized. acs.org The introduction of a triphenylamine (B166846) unit at the para-position of the C(2) phenyl ring resulted in a red-shifted emission maximum and a larger Stokes shift. bohrium.com

In the context of developing selective COX-2 inhibitors, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed. The SO2Me pharmacophore on the C(2)-phenyl ring was found to insert into the secondary pocket of the COX-2 active site, forming hydrogen bonds. nih.gov

The following table summarizes the impact of various substituents on the C(2)-phenyl ring on the biological activity of this compound derivatives.

SubstituentPositionEffect on Biological ActivityReference(s)
ChlorineparaCrucial for high binding affinity and selectivity for PBR. capes.gov.bracs.org
MethylparaWell-tolerated, leads to potent compounds. mdpi.com
Fluoro, Chloro, BromoparaWell-tolerated, leads to potent compounds. mdpi.comacs.org
Cyano, Nitro, TrifluoromethylparaElectron-deficient groups that can be efficiently converted to desired products. acs.org
TriphenylamineparaRed-shifted emission maximum and larger Stokes shift. bohrium.com
MethylsulfonylparaInserts into the secondary pocket of the COX-2 active site. nih.gov

Substitutions on the imidazopyridine nucleus, particularly at the C(6) and C(8) positions, have a profound effect on the biological activity and selectivity of this compound derivatives. capes.gov.bracs.org

In the context of ligands for benzodiazepine receptors, SAR studies revealed significant substituent effects at C(6) and C(8). acs.orgnih.govacs.org For instance, 6-substituted compounds displayed a wide range of selectivity for the peripheral benzodiazepine receptor (PBR) versus the central benzodiazepine receptor (CBR). nih.govacs.org Specifically, a 6-methoxy or 6-nitro group conferred high selectivity for PBR. acs.orgacs.org

The introduction of substituents at both the C(6) and C(8) positions, creating 6,8-disubstituted compounds, led to an even greater selectivity for PBR, often exceeding 1000-fold compared to CBR. acs.orgacs.orgnih.govacs.org Lipophilic substituents at the C(8) position, in particular, are considered crucial for high binding affinity and selectivity towards PBR. capes.gov.bracs.org

The following table details the effects of various substituents at the C(6) and C(8) positions on the imidazopyridine nucleus.

PositionSubstituentEffect on Biological ActivityReference(s)
C(6)Methoxy (B1213986), NitroHigh selectivity for PBR over CBR. acs.orgacs.org
C(6), C(8)DisubstitutionGreater than 1000-fold selectivity for PBR over CBR. acs.orgacs.orgnih.govacs.org
C(8)Lipophilic groupsCrucial for high binding affinity and selectivity for PBR. capes.gov.bracs.org

For this compound derivatives that incorporate an acetamide (B32628) side chain, the nature of the substituents on the amide nitrogen significantly influences their biological properties. capes.gov.bracs.org

Studies on a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrated that these compounds possess high affinity and selectivity for either central (CBR) or peripheral (PBR) benzodiazepine receptors, depending on the nature of the substituents. nih.govacs.orgresearchgate.net The evaluation of substituent effects at the amide nitrogen was a key part of these SAR studies. capes.gov.bracs.org

In general, the presence of a single methylene (B1212753) unit between the imidazopyridine nucleus and the amide function was found to be advantageous for binding to benzodiazepine receptors. researchgate.net Lengthening the carbon chain or removing the methylene linker resulted in a notable decrease in affinity. researchgate.net

Substituent Effects at C(6) and C(8) on the Imidazopyridine Nucleus

Correlation of Structural Modifications with Receptor Binding Affinity and Selectivity

The structural modifications of this compound derivatives are directly correlated with their binding affinity and selectivity for various receptors, most notably the central and peripheral benzodiazepine receptors (CBR and PBR). capes.gov.bracs.orgnih.govacs.org

A key finding is that N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides can be tailored to exhibit high affinity and selectivity for either CBR or PBR based on the substitution pattern at the C(6) and/or C(8) positions of the imidazopyridine ring. nih.govacs.org For example, 6-substituted compounds showed IC50(CBR)/IC50(PBR) ratios ranging from 0.32 to 232, indicating varying degrees of selectivity. nih.govacs.orgresearchgate.net In contrast, 6,8-disubstituted derivatives were found to be over 1000-fold more selective for PBR versus CBR. nih.govacs.orgresearchgate.net

The presence of a chlorine atom at the para position of the C(2)-phenyl ring, combined with lipophilic substituents at the C(8) position of the imidazopyridine nucleus, has been identified as a crucial combination for achieving high binding affinity and selectivity for PBR. capes.gov.bracs.org

The following table illustrates the correlation between structural features and receptor binding affinity and selectivity.

Structural FeatureReceptor SelectivityReference(s)
6-Substituted ImidazopyridineVariable selectivity for PBR vs. CBR. nih.govacs.orgresearchgate.net
6,8-Disubstituted Imidazopyridine>1000-fold selective for PBR vs. CBR. nih.govacs.orgresearchgate.net
para-Chloro on C(2)-Phenyl Ring & Lipophilic C(8) SubstituentHigh binding affinity and selectivity for PBR. capes.gov.bracs.org

Pharmacophore Modeling for Design of Novel this compound Ligands

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.com This approach is valuable for designing novel ligands with improved potency and selectivity. dovepress.com

For this compound derivatives, pharmacophore models can be developed based on the structures of known active ligands. dovepress.com These models can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. dovepress.com

In the context of designing selective COX-2 inhibitors, docking studies, a form of structure-based pharmacophore modeling, demonstrated that the designed 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines fit well within the COX-2 active site. nih.gov The SO2Me pharmacophore was identified as a key feature for binding. nih.gov

The general steps for pharmacophore modeling include:

Identifying a set of active ligands. dovepress.com

Generating conformations for each ligand. dovepress.com

Aligning the molecules to identify common chemical features. dovepress.com

Creating a 3D model that represents these common features. dovepress.com

This model can then guide the design of new this compound derivatives with potentially enhanced biological activity.

Mechanistic Insights into Reactions and Biological Actions of 2 Phenylimidazo 1,2 a Pyridine

Reaction Mechanisms in Synthesis of 2-Phenylimidazo[1,2-a]pyridine

The synthesis of the this compound core can be achieved through several mechanistic pathways, each offering distinct advantages in terms of efficiency and substituent compatibility.

Imine Formation and Nucleophilic Substitution Processes

A foundational method for constructing the imidazo[1,2-a]pyridine (B132010) ring system involves the reaction between a 2-aminopyridine (B139424) and an α-haloketone, such as 2-bromoacetophenone (B140003). bio-conferences.orgscielo.brnih.gov The generally accepted mechanism commences with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the haloketone, displacing the halide to form an N-phenacylpyridinium salt intermediate. bio-conferences.org This is followed by an intramolecular condensation reaction.

The initial step is a nucleophilic substitution where the pyridine (B92270) nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. bio-conferences.org A plausible subsequent step involves the formation of an intermediate that facilitates an intramolecular cyclization, leading to the final product. sci-hub.se This tandem process of Michael addition and intramolecular cyclization is an efficient route for synthesizing these derivatives. bio-conferences.org

Oxidative Cross-Dehydrogenative Coupling Mechanisms

More contemporary synthetic strategies employ oxidative cross-dehydrogenative coupling (CDC) to form the this compound skeleton, often under metal-catalyzed or metal-free conditions. These reactions offer high atom economy by avoiding pre-functionalized starting materials.

One such method involves the direct Fe-catalyzed functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. rsc.orgrsc.orgrsc.org In the presence of a catalyst like iron(III) bromide (FeBr₃) and air, this reaction proceeds via an aerobic oxidative cross-dehydrogenative coupling process. rsc.orgnih.gov The proposed mechanism suggests that the FeBr₃-activated aldehyde may react with atmospheric oxygen to form a benzoic acid intermediate. This intermediate then undergoes a Friedel-Crafts-type acylation with the this compound. rsc.org The resulting intermediate is then converted to the 3-aroylimidazo[1,2-a]pyridine product, regenerating the FeBr₃ catalyst. rsc.org Interestingly, when the reaction is conducted under an argon atmosphere, it yields 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) instead. rsc.orgrsc.org

Another approach involves the Rh(III)-catalyzed oxidative annulation of 2-phenylimidazo[1,2-a]pyridines with alkynes, which can lead to either mono or double C-H activation depending on the reaction conditions. acs.org

Radical Pathways in Functionalization Reactions

Radical-mediated reactions provide a powerful tool for the functionalization of the this compound core, particularly at the C3 position. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Visible light-induced C3-formylation using tetramethylethylenediamine (TMEDA) as the formyl source is believed to proceed via a superoxide (B77818) radical pathway. mdpi.com Similarly, the aminomethylation of imidazo[1,2-a]pyridines with N-aryl glycines using a photocatalyst likely involves the formation of an α-amino radical. mdpi.com

The synthesis of imidazo[1,2-a]pyridines from vinyl azides is proposed to occur through both radical and ionic pathways. beilstein-journals.org The involvement of radical intermediates is often confirmed by control experiments using radical scavengers like TEMPO. For instance, in a copper-catalyzed C(sp³)–H amination reaction, the absence of product formation in the presence of TEMPO suggests a radical mechanism. beilstein-journals.org In contrast, a sulfenylation reaction that proceeds efficiently in the presence of TEMPO indicates that a radical pathway is not involved. sci-hub.se

Mechanisms of Biological Action of this compound Derivatives

Derivatives of this compound exhibit a range of biological activities, and understanding their mechanisms of action is key to their therapeutic application.

Disruption of Mitochondrial Functions

Certain derivatives of imidazo[1,2-a]pyridine have been shown to exert their biological effects by targeting mitochondria. For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions. nih.govresearchgate.net This compound causes mitochondrial fragmentation, suggesting that it acts by disrupting mitochondrial integrity and function. nih.govresearchgate.net The bioactivity of nitroso aromatic compounds is often attributed to their reduction to highly reactive nitro radical anions, which can activate oxygen and lead to oxidative stress. nih.gov The toxicity of some of these compounds can be suppressed by pre-treating cells with reduced glutathione, a key component of the cellular defense against oxidative damage. nih.gov

Furthermore, imidazo[1,5-a]pyridine-based chalcones have been shown to induce ROS-mediated mitochondrial damage in cancer cells. nih.gov

DNA Poisoning and Induction of Mutagenesis

In contrast to mitochondrial disruption, other closely related derivatives act as DNA poisons. A notable example is 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, which differs from its pyridine counterpart by a single nitrogen atom. This compound damages nuclear DNA and induces mutagenesis. nih.govresearchgate.net Resistance to this compound requires intact DNA repair pathways, further confirming its mechanism of action as a DNA poison. nih.govresearchgate.net

The food-derived carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is another example that requires metabolic activation to become mutagenic. aacrjournals.org This activation involves N-hydroxylation followed by esterification. The resulting reactive species forms DNA adducts, primarily at the C-8 position of guanine, which are considered premutagenic. aacrjournals.org This DNA damage can trigger cellular responses like cell cycle arrest and apoptosis. aacrjournals.org Similarly, the proximate reactive metabolite of PhIP, 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP), is directly associated with DNA adduct formation and mutagenesis. oup.com

The ability of these compounds to induce DNA damage and mutagenesis underscores their potential as both toxins and, in some contexts, as chemotherapeutic agents that target rapidly dividing cancer cells. The subtle structural differences between derivatives can dramatically alter their intracellular targets and biological effects. nih.gov

Enzyme Inhibition Pathways (e.g., DNA Gyrase)

The this compound scaffold is a key structural motif in the development of novel antibacterial agents, primarily through the inhibition of essential bacterial enzymes like DNA gyrase. rsc.org The specific structure of the imidazopyridine ring allows it to bind to various enzymes and receptors through weak interactions, leading to a range of biological effects. researchgate.net

Molecular docking studies have provided significant insights into the mechanism of DNA gyrase inhibition. rsc.org Derivatives of this compound have been investigated for their potential to inhibit DNA gyrase in both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. rsc.orgrsc.org These computational models predict that the compounds can fit within the active sites of the DNA gyrase enzymes. rsc.orgresearchgate.net The binding is stabilized by a variety of interactions, including van der Waals forces, π-cation/anion interactions, and alkyl/π-alkyl interactions with key amino acid residues in the enzyme's active site. rsc.org

For instance, a series of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives demonstrated binding energies ranging from -7.1 to -8.7 kcal/mol for E. coli DNA gyrase and -6.6 to -8.7 kcal/mol for S. aureus DNA gyrase. rsc.org One notable derivative, compound 16h , which features a chloro substituent, exhibited a strong inhibitory effect in silico with a binding affinity of -8.7 kcal/mol. rsc.orgrsc.org This computational finding was supported by in vitro antibacterial evaluations where compound 16h showed significant activity against both E. coli and S. aureus. rsc.orgrsc.org

The following table summarizes the key interactions and binding affinities of these derivatives with bacterial DNA gyrases.

Derivative ClassTarget EnzymeKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Phenylimidazo[1,2-a]pyridine-chromene hybridsE. coli DNA gyraseNot specified-7.1 to -8.7
Phenylimidazo[1,2-a]pyridine-chromene hybridsS. aureus DNA gyraseARG 98, GLY 62, ASP 58, THR 127, SER 32, ASN 31, ASP 34, ARG 61, GLU 35, ILE 79, PRO 64, ILE 63, ALA 38-6.6 to -8.7
Compound 16h E. coli & S. aureus DNA gyraseNot specified-8.7

Signaling Pathway Modulation by PBR/TSPO Ligands

Derivatives of this compound have been identified as potent ligands for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR). researchgate.netnih.gov TSPO is a mitochondrial membrane protein implicated in various cellular processes, including steroidogenesis, apoptosis, and cell proliferation. researchgate.net Its expression is notably upregulated in response to neuroinflammation and is a biomarker for several neurodegenerative diseases and cancers. researchgate.net

The this compound acetamide (B32628) structure, found in compounds like alpidem (B1665719), serves as a template for developing high-affinity TSPO ligands. nih.govmdpi-res.com These ligands can modulate biological pathways, most notably steroid biosynthesis. nih.gov Depending on the substitution pattern on the this compound core, these compounds can act as either agonists or antagonists of steroidogenesis. nih.gov

For example, a study of alpidem analogs revealed that a compound with a methoxy (B1213986) group at the para position of the 2-phenyl ring acted as a potent agonist, stimulating steroid production tenfold. nih.gov Conversely, more lipophilic derivatives acted as antagonists, inhibiting steroid production. nih.gov This highlights the role of physicochemical properties, such as lipophilicity and steric hindrance, in determining the functional outcome of TSPO ligand binding. nih.gov

Furthermore, some TSPO ligands based on this scaffold, such as PBR316 , have been developed with high affinity and selectivity for TSPO over the central benzodiazepine receptor (CBR). researchgate.net Such ligands are valuable tools for studying TSPO function and as potential diagnostic imaging agents. researchgate.net There is also evidence to suggest that TSPO ligands can modulate nuclear gene expression, indicating a signaling pathway from the mitochondria to the nucleus. mdpi-res.commdpi.com

The table below details the properties of select this compound-based TSPO ligands.

Compound/AnalogTSPO Binding AffinityEffect on SteroidogenesisKey Structural Features
PBR316 4.7-6.0 nMNot specifiedAchiral this compound
Alpidem analog (Compound 3 )EC50: 15.9 µMAgonist (10-fold stimulation)Methoxy group on 2-phenyl ring
Alpidem analog (Compound 4 )EC50: 6.99 µMAgonistNot specified
Alpidem analog (Compound 5 )Not specifiedAntagonistHigh lipophilicity
Alpidem analog (Compound 6 )Not specifiedAntagonistHigh lipophilicity

Computational Chemistry and Molecular Modeling Approaches for 2 Phenylimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For 2-phenylimidazo[1,2-a]pyridine and its derivatives, DFT calculations have been employed to elucidate fundamental properties that govern their chemical behavior and biological activity.

Studies have utilized DFT to analyze the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For instance, in a series of novel imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, which are structurally similar to the pyridine (B92270) series, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine FMO energies, Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. Such analyses help in understanding the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Furthermore, time-dependent DFT (TD-DFT) calculations have been instrumental in explaining the photophysical properties of these compounds. Research on aryl-substituted 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridines (HPIPs) used TD-DFT to rationalize the observed excited-state intramolecular proton transfer (ESIPT) luminescence. The calculations successfully explained how substitutions on the aryl ring alter the LUMO levels, thereby tuning the emission color of the luminescence in the solid state. bohrium.comrsc.org The computed energy gaps from these calculations showed a strong correlation with the experimentally observed luminescence wavelengths. rsc.org

Table 1: Application of DFT in Analyzing this compound Derivatives

Derivative ClassComputational MethodProperties InvestigatedKey FindingsReference
Imidazo[1,2-a]pyrimidine Schiff BasesDFT (B3LYP/6-31G(d,p))FMO, MEP, QTAIM, RDGProvided insights into molecular reactivity and non-covalent interactions. rsc.org
Aryl-substituted HPIPsTD-DFTESIPT Luminescence, Energy GapExplained the effect of substituents on emission color by altering LUMO levels. bohrium.comrsc.org
This compound-3-carbaldehyde (B184341)DFTAdsorption MechanismIllustrated the mechanism of Cu(II) ion adsorption onto a functionalized silica (B1680970) surface. nih.gov

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

In the search for potential inhibitors of SARS-CoV-2 cell entry, molecular docking studies were performed on a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, which are close analogs of the this compound series. rsc.org These studies targeted the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, which are key proteins for viral entry into human cells. The results were promising, with the top-scoring compound showing a remarkable binding affinity of -9.1 kcal/mol for hACE2 and -7.3 kcal/mol for the spike protein. rsc.org This suggests that these compounds could potentially act as dual inhibitors, blocking the protein-protein interaction and preventing viral infection. rsc.org

Derivatives of this compound have been investigated as potential antibacterial agents by targeting bacterial DNA gyrase, an essential enzyme for DNA replication. A study on a series of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives employed molecular docking to explore their inhibitory potential against DNA gyrases from E. coli (PDB ID: 1AJ6) and S. aureus (PDB ID: 3G7B). nih.gov

The docking results revealed strong binding affinities, with compound 16h emerging as a particularly potent inhibitor. It displayed a binding affinity of -8.7 kcal/mol against the E. coli DNA gyrase. nih.gov The analysis of the binding poses provided insights into the structure-activity relationships, suggesting that these hybrid molecules have the potential to be developed into effective antibacterial drugs. nih.gov

Table 2: Molecular Docking of this compound Derivatives against DNA Gyrase

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
Compound 16hE. coli DNA Gyrase1AJ6-8.7 nih.gov
Series 16(a-u)E. coli DNA Gyrase1AJ6-7.1 to -8.7 nih.gov
Series 16(a-u)S. aureus DNA Gyrase3G7B-6.6 to -8.7 nih.gov

Interaction with Human ACE2 and SARS-CoV-2 Spike Protein

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes (descriptors) of a series of compounds to their biological activity. These models are crucial for predicting the activity of new compounds and for guiding the design of more potent molecules.

QSAR studies have been conducted on this compound acetamides to understand the structural and physicochemical requirements for selective binding to peripheral benzodiazepine (B76468) receptors (PBR) over central benzodiazepine receptors (CBR). These studies identified several key descriptors:

Molar Refractivity (MR): This descriptor showed a parabolic relationship with PBR binding affinity, indicating an optimal volume for the ligand to fit into the binding pocket.

Topological and Shape Parameters: The importance of molecular shape and branching was highlighted by the inclusion of descriptors like the third-order valence connectivity index (3χv) and the Kier flexibility index (JX).

Lipophilicity: For CBR binding, the lipophilicity of the molecules was found to be detrimental to binding affinity.

These models provide a clear roadmap for modifying the this compound scaffold to enhance binding affinity and selectivity for specific biological targets.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose obtained from docking and to understand the conformational changes that occur over time.

For a derivative, 2,6-diphenylimidazo[1,2-a]pyridine (B607586) (GA11), identified as an inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), MD simulations were performed to gain atomistic insights into its mechanism of inhibition. The simulations investigated the stability of the compound within the enzyme's catalytic cavity, confirming a stable binding mode and helping to rationalize its inhibitory activity against glioblastoma stem cells.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Predicting the ADMET properties of a drug candidate in the early stages of discovery is vital to avoid costly late-stage failures. In silico tools are frequently used to estimate these pharmacokinetic and pharmacodynamic parameters.

For several series of this compound derivatives and their close analogs, ADMET properties were evaluated using web-based tools like SwissADME. rsc.org These studies predicted key parameters such as:

Lipophilicity (logP): An indicator of a compound's ability to cross cell membranes.

Water Solubility (logS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicting how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Assessing the potential for central nervous system activity or side effects.

P-glycoprotein (P-gp) Substrate Status: Identifying if the compound might be subject to efflux pumps, which can limit its efficacy.

The results for various derivatives have generally expressed promising drug-like characteristics, showing good predicted GI absorption and solubility, thus supporting their potential as orally available therapeutic agents. rsc.org

Advanced Applications and Emerging Research Directions for 2 Phenylimidazo 1,2 a Pyridine

Applications in Materials Science

The inherent photophysical properties of the 2-phenylimidazo[1,2-a]pyridine scaffold make it a valuable component in the development of novel materials with tailored optical characteristics.

Development of Fluorescent and Phosphorescent Materials

Derivatives of this compound are recognized as useful frameworks in the creation of fluorescent and phosphorescent materials. royalsocietypublishing.orgroyalsocietypublishing.org These materials are integral to the advancement of technologies such as organic light-emitting diodes (OLEDs). Iridium(III) complexes incorporating this compound ligands have been synthesized and investigated for their phosphorescent properties. acs.orgoup.com The emission color of these complexes can be tuned toward the blue region of the spectrum by strategically adding electron-withdrawing substituents to the phenyl and imidazole (B134444) rings of the ligand. acs.org This tunability is a significant advantage in the design of full-color displays and white lighting applications.

The this compound ligand is considered promising for developing new phosphors due to its relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for achieving blue-shifted emissions. oup.com Furthermore, the ease with which various derivatives can be synthesized allows for straightforward functionalization and fine-tuning of the emission color. oup.com

Excited-State Intramolecular Proton Transfer (ESIPT) Luminescence Tuning

A key area of research for this compound is its application in materials exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly desirable for minimizing self-absorption in luminescent devices.

A series of solid-state luminescent dyes based on this compound (PIP) have been developed that display a wide range of emission colors from blue to red. rsc.org Specifically, 2'-(hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and its derivatives are known to exhibit ESIPT fluorescence. acs.orgnih.gov While these compounds often show weak dual fluorescence in solution, they can display highly efficient ESIPT fluorescence in a polymer matrix, with quantum yields reaching up to 0.6. acs.orgnih.gov

The color of the ESIPT luminescence can be precisely tuned by introducing different aryl groups into the HPIP core structure. rsc.orgglobalauthorid.com The emission wavelength can be shifted from blue-green to red by this method. rsc.org Research has shown that the energy of the ESIPT luminescence decreases as the electron-withdrawing nature of the substituent on the aryl group increases. rsc.orgrsc.org The position of the aryl substitution also plays a crucial role in tuning the luminescence color. rsc.orgrsc.org

Compound Type Effect of Substituent Emission Color Tuning
This compound (PIP) derivativesIntroduction of aryl groups to the HPIP core. rsc.orgBlue to Red. rsc.org
2'-(hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) derivativesElectron-donating groups on the phenyl ring cause a blue shift. acs.orgTunable ESIPT fluorescence. acs.org
2'-(hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) derivativesElectron-withdrawing groups on the phenyl ring cause a red shift. acs.orgTunable ESIPT fluorescence. acs.org

Utilization as Dyes and Whitening Agents

The luminescent properties of this compound derivatives also lend themselves to applications as dyes and whitening agents. royalsocietypublishing.orgroyalsocietypublishing.org The ability to tune the emission color across the visible spectrum makes them versatile for various coloration purposes. rsc.org Their use as whiteners for fine fabrics has also been reported, leveraging their fluorescent properties to counteract yellowing and enhance brightness. royalsocietypublishing.orgroyalsocietypublishing.org

Coordination Chemistry and Metal Ion Adsorption

The nitrogen atoms within the imidazo[1,2-a]pyridine (B132010) ring system provide excellent coordination sites for metal ions, making this class of compounds valuable ligands in coordination chemistry and for applications in environmental remediation.

Ligand Properties for Complex Formation with Metal Ions

Imidazo[1,2-a]pyridine plays a significant role in coordination chemistry due to its ability to form stable complexes with various metal ions. mdpi.com The nitrogen atoms in the heterocyclic ring act as donor atoms, facilitating the formation of coordination bonds. The condensation of an amine of modified silica (B1680970) with the aldehyde group of imidazo[1,2-a]pyridine results in the formation of a Schiff base, which is known for its high bonding affinities and the ability to form very stable complexes with metal ions. mdpi.com

Development of Adsorbents for Environmental Remediation (e.g., Cu(II) Removal)

A significant application of the coordinating properties of this compound derivatives is in the development of adsorbents for the removal of heavy metal ions from aqueous solutions. nih.govcarta-evidence.orgdntb.gov.uaresearchgate.net This is a critical area of research for addressing environmental pollution. nih.govcarta-evidence.orgdntb.gov.uaresearchgate.net

A novel adsorbent created by modifying mesoporous silica with This compound-3-carbaldehyde (B184341) has demonstrated high efficiency and selectivity in the removal of copper(II) (Cu(II)) ions from water. nih.govcarta-evidence.orgdntb.gov.uaresearchgate.net This functionalized silica-based adsorbent, referred to as SiN-imd-py, exhibits a remarkable adsorption capacity for Cu(II), reaching 100 mg/g at a pH of 6 and a temperature of 25 °C. nih.govcarta-evidence.orgdntb.gov.uaresearchgate.net This capacity is notably higher than that of many other reported adsorbents. nih.govdntb.gov.uaresearchgate.net

The adsorption process is influenced by several factors, including contact time, pH, and temperature. nih.govdntb.gov.uaresearchgate.net The adsorption of Cu(II) by the SiN-imd-py adsorbent is believed to be controlled by a chemical process (chemisorption) involving the formation of coordination bonds between the copper ions and the ligand grafted onto the silica surface. mdpi.com Theoretical studies have been conducted to understand the adsorption mechanism, identify the active sites of the adsorbent, and analyze the stability of the resulting metal complexes. nih.govcarta-evidence.orgdntb.gov.uaresearchgate.net

Adsorbent Target Metal Ion Adsorption Capacity Optimal Conditions
Mesoporous Silica modified with this compound-3-carbaldehyde (SiN-imd-py)Cu(II)100 mg/g nih.govcarta-evidence.orgdntb.gov.uaresearchgate.netpH = 6, T = 25 °C nih.govcarta-evidence.orgdntb.gov.uaresearchgate.net

Role as N-Heterocyclic Carbenes in Organometallic Chemistry

The imidazo[1,2-a]pyridine framework is a key structural motif in the design of N-heterocyclic carbenes (NHCs), which have become a universal class of ligands in organometallic catalysis. google.com NHCs are known for their strong σ-donating properties, which allow them to form stable bonds with a wide range of transition metals, thereby stabilizing the metal center and activating it for various catalytic transformations. google.comicsr.in The structural reactivity of the imidazo[1,2-a]pyridine core, including the 2-phenyl substituted variant, allows for the introduction of new functional groups, making it a valuable platform for developing new catalysts. rsc.org

While the broader class of imidazopyridines has been extensively studied as NHC precursors, the specific use of this compound to form discrete, well-defined NHC-metal complexes is an area of growing interest. Research has shown that the functionalization of the this compound scaffold often relies on transition-metal-catalyzed reactions, which may proceed through in-situ generated metal-carbene intermediates. rsc.org

Palladium complexes bearing NHC ligands derived from imidazopyridines have shown high efficiency in catalyzing direct C-H arylation reactions. rsc.org Although some studies focus on the isomeric imidazo[1,5-a]pyridine (B1214698) core, the principles of ligand design and catalytic activity are often translatable across isomers. rsc.orggoogle.com For instance, abnormal NHC (aNHC) ligands based on the imidazo[1,5-a]pyridine scaffold have been synthesized and complexed with palladium. google.com These aNHCs are noted for being more electron-rich compared to their normal NHC counterparts, a property that can influence catalytic activity. google.com

Furthermore, cyclometalated iridium(III) complexes have been synthesized using this compound-based ligands, highlighting the versatility of this scaffold in forming organometallic structures with interesting photophysical properties. scielo.br The development of metal-NHC complexes derived from this compound and its analogs holds promise for applications in various catalytic processes, including cross-coupling reactions, C-H activation, and hydrogenation. google.comijcce.ac.ir The ability to tune the steric and electronic properties of the NHC ligand by modifying the this compound backbone is a key advantage for the rational design of new and efficient catalysts. acs.org

Future Perspectives in this compound Research

The versatile this compound scaffold continues to be a fertile ground for new discoveries in medicinal chemistry and drug development. Future research is poised to expand upon the known biological activities of this compound class by exploring new therapeutic targets, developing advanced synthetic methodologies, and integrating these molecules with innovative drug delivery technologies.

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of this compound have demonstrated activity against a diverse range of biological targets, suggesting a broad therapeutic potential that is yet to be fully tapped. nih.gov Current research has identified several key areas of interest, and future work is expected to uncover new applications.

One promising avenue is in oncology. Researchers have designed 2-phenyl-imidazo[1,2-a]pyridine analogues that act as potent antiproliferative agents by targeting tubulin polymerization. rsc.org Specific derivatives have shown inhibitory activity comparable to colchicine, establishing a new molecular scaffold for the development of tubulin-targeting anticancer drugs. rsc.org Another significant target in cancer therapy is aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells. A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of ALDH1A3, showing in vivo antitumor efficacy in preclinical models of glioblastoma. nih.govresearchgate.net

In the realm of neuropharmacology, this compound derivatives have been synthesized and evaluated for their affinity to central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. google.com Certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have shown high affinity and selectivity for either CBR or PBR, indicating their potential as modulators of the GABAergic system. google.com Furthermore, novel derivatives have been designed as ligands for melatonin (B1676174) receptors, with some compounds showing good affinity and selectivity for the MT2 receptor subtype, suggesting applications in the treatment of sleep disorders and other conditions regulated by melatonin. acs.org

The antibacterial potential of this scaffold is also a significant area for future exploration. Novel bis-heterocycles containing the this compound core have been synthesized and shown to inhibit DNA gyrase, a crucial bacterial enzyme. rsc.orgresearchgate.net This provides a promising starting point for the development of new antibacterial agents to combat drug-resistant pathogens.

The table below summarizes some of the key biological targets and therapeutic areas for this compound derivatives.

Biological TargetTherapeutic AreaKey Findings
Tubulin Polymerization OncologyDerivatives show potent antiproliferative activity and inhibit tubulin polymerization, similar to colchicine. rsc.org
Aldehyde Dehydrogenase 1A3 (ALDH1A3) Oncology (Glioblastoma)Inhibitors have demonstrated significant in vitro activity and in vivo antitumor efficacy in glioblastoma models. nih.govresearchgate.net
Benzodiazepine Receptors (CBR & PBR) NeuropharmacologyDerivatives exhibit high affinity and selectivity for central and peripheral benzodiazepine receptors, acting as modulators of GABA-evoked currents. google.com
Melatonin Receptors (MT1 & MT2) NeuropharmacologyNovel ligands show good affinity and selectivity for melatonin receptors, suggesting potential for treating sleep disorders. acs.org
DNA Gyrase Infectious Diseases (Antibacterial)Chromene-containing derivatives strongly inhibit DNA gyrase and show potent activity against Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. While the synthesis of racemic imidazo[1,2-a]pyridines is well-established, the catalytic asymmetric synthesis of these structures has been comparatively underexplored until recently. mdpi.com

A significant breakthrough has been the development of an efficient and modular approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. mdpi.com This method utilizes a chiral phosphoric acid catalyst to mediate a Groebke-Blackburn-Bienaymé multicomponent reaction. mdpi.com This reaction involves the condensation of various 6-aryl-2-aminopyridines, aldehydes, and isocyanides to generate a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. mdpi.com

Control experiments have highlighted that the presence of a remote hydrogen bonding donor on the substrates plays a crucial role in achieving high stereoselectivity in these reactions. mdpi.com This advancement opens the door to the synthesis of a diverse library of enantiomerically pure this compound derivatives, which will be invaluable for structure-activity relationship studies and the development of more potent and selective therapeutic agents. The ability to access these chiral scaffolds will allow for a more detailed investigation of their interactions with biological targets, potentially leading to drugs with improved efficacy and reduced side effects.

Integration with Advanced Drug Delivery Systems

The therapeutic potential of this compound derivatives can be further enhanced by their integration with advanced drug delivery systems. These systems aim to improve the solubility, stability, and pharmacokinetic profile of drugs, as well as to enable targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing off-target toxicity.

Research in this area is emerging, with several studies demonstrating the feasibility of formulating imidazo[1,2-a]pyridine compounds into nano-sized carriers. For instance, certain fluorescent imidazo[1,2-a]pyridine derivatives have been successfully formulated into nanoparticles for potential applications in in vivo imaging. This indicates that the scaffold is compatible with nanoparticle-based delivery platforms.

Furthermore, the concept of using this compound derivatives as targeting ligands for drug delivery is being explored. One study describes the selection of a high-affinity ligand for the translocator protein (TSPO), a receptor often overexpressed in tumors, to prepare platinum adducts for receptor-mediated drug delivery. This approach could be used to deliver cytotoxic agents specifically to cancer cells.

Patents related to this compound derivatives also describe their formulation into pharmaceutical compositions that could include slow-release or targeted delivery systems such as polymer matrices, liposomes, and microspheres. google.com Additionally, the this compound scaffold has been used to functionalize materials like mesoporous silica, which could have applications in areas such as controlled release or as carriers for other therapeutic agents.

While the synthesis of imidazo[1,2-a]pyridines using magnetic nanoparticles as catalysts has been reported, the focus of these studies is on the synthesis itself rather than the formulation of the final product for drug delivery. google.comnih.gov However, this research highlights the growing intersection of nanotechnology and the chemistry of this heterocyclic system. The future of this compound research will likely see an increased focus on developing sophisticated nanoformulations to fully exploit the therapeutic potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenylimidazo[1,2-a]pyridine and its derivatives, and how do their yields compare under optimized conditions?

  • Methodological Answer : The compound can be synthesized via condensation of 2-aminopyridine with α-bromoacetophenone derivatives under ultrasound irradiation (20 kHz, PEG-400 solvent, K₂CO₃ base), achieving yields of 70–85% . Alternative routes include Vilsmeier-Haack formylation (using DMF/POCl₃) for C-3 functionalization (74% yield) , and ruthenium-catalyzed oxidative C-2' alkenylation with acrylates (regioselective mono-alkenylation) . Lower-yield pathways, such as acrylate ester-mediated synthesis (10% yield), highlight the importance of optimizing catalysts and solvent systems .

Q. Which characterization techniques are most effective for confirming the structural integrity and regioselectivity of this compound derivatives?

  • Methodological Answer : X-ray crystallography provides unambiguous confirmation of regioselectivity, as demonstrated for ethynylselanyl derivatives (C1–Se–C2 bond angle: 100.45°, π-stacking distances: 3.427–3.428 Å) . NMR spectroscopy (¹H/¹³C) resolves substituent positions, while IR spectroscopy identifies functional groups (e.g., aldehyde stretches at ~1700 cm⁻¹ for C-3 formylation) . Mass spectrometry validates molecular weight, critical for intermediates like sulfenylated hybrids .

Q. How can researchers achieve selective C-3 functionalization of this compound using formylation or alkenylation strategies?

  • Methodological Answer :

  • Formylation : Use DMF/POCl₃ under Vilsmeier-Haack conditions to introduce a formyl group at C-3 (74% yield). Side products like brominated derivatives can arise from solvent-mediated side reactions (e.g., DMSO oxidation) .
  • Alkenylation : Employ Ru(II) catalysts with acrylate esters for oxidative C-2' alkenylation, achieving >80% regioselectivity via a five-membered cyclic ruthenium intermediate .

Advanced Research Questions

Q. What structural modifications enhance binding affinity and selectivity of this compound derivatives for peripheral benzodiazepine receptors (PBR) over central receptors (CBR)?

  • Methodological Answer : QSAR studies identify lipophilic substituents at position 8 (e.g., Cl, Br) and a para-chlorine on the C-2 phenyl ring as critical for PBR selectivity (Ki < 10 nM vs. CBR Ki > 1000 nM) . Amide nitrogen modifications (e.g., cyclopropylmethyl) further improve selectivity by reducing steric clashes with PBR . In vitro assays in Xenopus oocytes expressing GABAA receptors validate functional selectivity .

Q. How do reaction conditions influence the formation of side products like C-3 bromination or formylation during the synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Bromination at C-3 occurs via Eosin Y-mediated pathways in polar solvents (e.g., DMSO), competing with formylation. Optimizing solvent polarity and catalyst loading (e.g., iodine in DMSO at 80°C) minimizes side reactions, as shown in sulfenylation studies (yield improved from 20% to 65% with 20 mol% iodine) .

Q. What methodologies enable in vivo assessment of neurosteroid modulation by PBR-selective this compound ligands?

  • Methodological Answer : Ligands like compound 17 (8-Cl, para-Cl-phenyl) increase neurosteroid levels (pregnenolone, allopregnanolone) in rat plasma and cerebral cortex. Quantification via LC-MS/MS after administering 10 mg/kg doses demonstrates time-dependent increases (peak at 2–4 hours) . In vitro neurosteroid synthesis assays using adrenal mitochondria further validate target engagement .

Q. How can electrochemical strategies improve regioselectivity and atom economy in C-3 modifications of imidazo[1,2-a]pyridines?

  • Methodological Answer : Electrochemical C-3 methoxylation with DMSO/KI (15 mA, 40°C) achieves 86% yield via radical intermediates, avoiding stoichiometric oxidants . Similarly, para-selective C–H amination using phenothiazine under electrooxidative conditions (GF/Pt electrodes) yields 76% for this compound .

Q. What fluorination approaches enhance metabolic stability of this compound-based compounds while maintaining receptor activity?

  • Methodological Answer : Introducing fluorine at the para position of the phenyl ring (e.g., 4-F) reduces metabolic degradation (89% parent compound remaining after 60 minutes in liver microsomes) while retaining PBR affinity (Ki < 50 nM) . Fluorinated ligands synthesized via Na2S2O4-mediated fluoroalkylation in DMSO show improved pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.